1-Ethyl-1-cyclododecanol
Description
Structure
3D Structure
Properties
CAS No. |
16313-36-3 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1-ethylcyclododecan-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-14(15)12-10-8-6-4-3-5-7-9-11-13-14/h15H,2-13H2,1H3 |
InChI Key |
LFMXXMJSRXDFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCCCCCCCC1)O |
Origin of Product |
United States |
Foundational & Exploratory
1-Ethyl-1-cyclododecanol: Molecular Structure, Conformation, and Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
Macrocyclic compounds, particularly 12-membered rings like cyclododecane derivatives, occupy a privileged space in modern chemical research, bridging the gap between small-molecule rigidity and polymer-like flexibility. 1-Ethyl-1-cyclododecanol (CAS: 16313-36-3) is a tertiary alcohol characterized by a 12-membered hydrocarbon backbone[1]. Understanding its molecular conformation is critical for researchers utilizing it as a building block in fragrance chemistry, materials science, and macrocyclic drug design. This guide provides an in-depth analysis of its structural dynamics, driven by the foundational[3333] conformational framework, alongside field-proven, self-validating protocols for its synthesis and computational analysis.
Macrocyclic Conformational Dynamics: The [3333] Framework
Unlike smaller cycloalkanes (e.g., cyclohexane) which easily adopt strain-free chair conformations, medium-to-large rings face a complex balance of torsional strain (eclipsing bonds) and transannular strain (steric clashes across the ring interior).
Cyclododecane minimizes its global strain by adopting a highly symmetrical [3333] "square" conformation [2]. The nomenclature [3333] indicates that the ring is conceptually divided into four "sides," each consisting of three carbon-carbon bonds[3].
Within this diamond-lattice geometry, there are two distinct types of carbon positions:
-
Corner Positions: These carbons sit at the vertices of the square. Substituents attached to corner carbons point outward (exodentate), making them sterically unhindered.
-
Edge (Non-Corner) Positions: These carbons sit along the sides of the square. Substituents here are forced to point inward (endodentate), leading to severe transannular hydrogen-hydrogen interactions[2].
Structural Nuances of 1-Ethyl-1-cyclododecanol
In 1-ethyl-1-cyclododecanol, the C1 carbon is
Substituent Preference and Causality
Because the ethyl group is sterically demanding, it strongly dictates the overall conformation of the ring. To avoid massive transannular steric clashes, the molecule will dynamically shift such that the C1 carbon occupies a corner position of the [3333] framework.
-
The Ethyl Group: Projects outward into equatorial-like space, minimizing steric penalty.
-
The Hydroxyl Group: Being significantly smaller (lower A-value), the -OH group can tolerate the adjacent axial-like position at the corner, often stabilizing the structure further through localized hyperconjugation or intramolecular hydrogen bonding with the ring's electron density[2].
Synthetic Methodology & Mechanistic Causality
The most robust and direct route to synthesize 1-ethyl-1-cyclododecanol is the nucleophilic addition of an ethyl Grignard reagent to cyclododecanone[4].
Experimental Protocol: Grignard Addition
-
Self-Validation Checkpoint: The success of this protocol relies on strict adherence to anhydrous conditions and temperature control to prevent the enolization of the ketone.
Step 1: Equipment Preparation Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Causality: Trace moisture will irreversibly protonate and quench the highly basic ethylmagnesium bromide (EtMgBr), halting the reaction.
Step 2: Reagent Mixing Dissolve 1.0 equivalent of cyclododecanone in anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath. Causality: Cooling controls the thermodynamics of the highly exothermic nucleophilic addition and suppresses the competing acid-base reaction (enolization) of the sterically hindered macrocyclic ketone[4].
Step 3: Nucleophilic Addition Add 1.2 equivalents of EtMgBr (typically a 1.0 M solution in THF) dropwise. The ethyl carbanion aggressively attacks the carbonyl carbon, pushing the pi-electrons onto the oxygen to form a magnesium alkoxide intermediate.
Step 4: Maturation Remove the ice bath and allow the reaction to stir at room temperature for 3 to 4 hours. Causality: The macrocyclic backbone creates significant steric hindrance around the carbonyl; extended room-temperature stirring ensures complete kinetic conversion[4].
Step 5: Quenching & Validation
Slowly add saturated aqueous ammonium chloride (
Step 6: Extraction
Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
Caption: Synthetic workflow for 1-ethyl-1-cyclododecanol via Grignard addition.
Conformational Analysis Protocol
To definitively prove the conformational preference of the synthesized molecule, a hybrid computational and empirical workflow is required.
Step 1: In Silico Generation Utilize a stochastic conformational search algorithm (e.g., Monte Carlo) paired with the MMFF94 force field to generate a comprehensive library of potential 3D geometries.
Step 2: Energy Filtering Filter the generated conformers to isolate those within a 5.0 kcal/mol window of the global minimum. Specifically, identify geometries that maintain the [3333] square macrocyclic backbone[2].
Step 3: Quantum Mechanical Optimization Submit the filtered conformers to Density Functional Theory (DFT) optimization. Causality: Using the B3LYP functional with a 6-31G* basis set accurately models the hyperconjugation and transannular steric clashes that simpler molecular mechanics force fields often underestimate.
Step 4: Empirical Validation (NMR)
Acquire 1D (
Caption: Computational and empirical workflow for macrocyclic conformational analysis.
Quantitative Data Summaries
The following tables summarize the critical physicochemical properties and theoretical strain energies relevant to the structural analysis of 1-ethyl-1-cyclododecanol.
Table 1: Physicochemical Properties of 1-Ethyl-1-cyclododecanol
| Property | Value | Causality / Significance |
| Molecular Formula | C₁₄H₂₈O | Defines the macrocyclic tertiary alcohol framework[1]. |
| Molecular Weight | 212.37 g/mol | Standard mass utilized for stoichiometric reaction calculations[1]. |
| XLogP3 (Predicted) | 5.3 | High lipophilicity, indicating strong hydrophobic interactions and membrane permeability[5]. |
| Topological Polar Surface Area | 20.2 Ų | Low TPSA confirms poor aqueous solubility, dominated by the massive alkane ring[1]. |
Table 2: Relative Strain Energies of Cyclododecane Conformers (Theoretical Baseline)
| Conformation Type | Relative Energy (kcal/mol) | Structural Characteristics |
| [3333] Square | 0.0 (Global Min) | Features four "corner" positions; minimizes transannular H-H clashes[3]. |
| [13333] Quinquangular | +1.1 | Derived via ring expansion; introduces slight torsional strain[3]. |
| [12433] Asymmetric | > +2.0 | Asymmetric structure resulting in increased transannular steric hindrance[2]. |
References
-
Conformational analysis of cycloalkanes. SciSpace. Available at: [Link]
-
1-Ethyl-1-cyclododecanol | C14H28O | CID 4329920. PubChem, National Institutes of Health. Available at:[Link]
-
Exploratory Calculations of Medium and Large Rings. Part 1. Conformational Minima of Cycloalkanes. SciSpace. Available at: [Link]
-
1-ethyl-1-cyclododecanol (C14H28O). PubChemLite, University of Luxembourg. Available at: [Link]
Sources
Thermodynamic Landscape and Kinetic Stability of 1-Ethyl-1-cyclododecanol: A Comprehensive Technical Guide
Executive Summary
The physicochemical characterization of macrocyclic tertiary alcohols presents unique challenges in both predictive thermodynamics and empirical stability testing. 1-Ethyl-1-cyclododecanol (CAS: 16313-36-3) is a highly specialized 14-carbon macrocyclic derivative. Unlike linear aliphatic alcohols, the 12-membered ring introduces complex transannular interactions (Prelog strain) that fundamentally dictate its enthalpy of formation, phase behavior, and degradation kinetics.
As a Senior Application Scientist, I approach the profiling of such molecules not merely as a data-gathering exercise, but as a mechanistic investigation into how steric hindrance and ring conformation govern macroscopic stability. This whitepaper synthesizes theoretical thermodynamic principles, structural data, and self-validating experimental protocols to provide an authoritative guide on the stability and thermodynamics of 1-ethyl-1-cyclododecanol.
Molecular Architecture & Chemical Identity
1-Ethyl-1-cyclododecanol is characterized by a cyclododecane backbone substituted at the C1 position with both an ethyl group and a hydroxyl group, rendering it a tertiary alcohol.
-
Molecular Formula: C₁₄H₂₈O
-
Regulatory & Hazard Profile: Classified under GHS as Acute Tox. 4 (Oral, H302) and Aquatic Chronic 4 (H413) 2[2].
Table 1: Physicochemical & Thermodynamic Properties
| Property | Value | Method / Source |
| CAS Registry Number | 16313-36-3 | 3[3] |
| Molecular Weight | 212.37 g/mol | Computed by PubChem[3] |
| XlogP (Predicted) | 5.3 | in silico (PubChem)[3] |
| Topological Polar Surface Area | 20.2 Ų | in silico (PubChem)[3] |
| Enthalpy of Vaporization (ΔH_vap) | ~70-80 kJ/mol (Est.) | Extrapolated from Cyclododecanol base 4[4] |
Thermodynamic Profiling: Strain, Solvation, and Phase Behavior
Conformational Landscape and Prelog Strain
The thermodynamic baseline of 1-ethyl-1-cyclododecanol is heavily influenced by the 12-membered ring. Cyclododecane typically adopts a [3333] "square" conformation to minimize transannular van der Waals repulsions (Prelog strain). The introduction of a tertiary center at C1 forces the ethyl and hydroxyl groups into specific exodent/endodent orientations. The steric bulk of the ethyl group significantly restricts the rotational degrees of freedom of the hydroxyl group, lowering the entropy of the system compared to linear analogs.
Predictive Thermodynamics (COSMO-RS & Group Additivity)
To predict the solid-liquid equilibria (SLE) and activity coefficients of macrocycles, advanced computational models like COSMO-RS (Conductor-like Screening Model for Realistic Solvation) and UNIFAC/DISQUAC are employed5[5]. Benson's Group Additivity method can estimate the standard enthalpy of formation (
Caption: Self-validating workflow for thermodynamic and stability profiling of macrocyclic alcohols.
Degradation Kinetics & Chemical Stability
Autoxidation vs. Dehydration
Secondary cyclic alcohols (like cyclododecanol) are prone to autoxidation, yielding ketones (cyclododecanone) via hydroperoxide intermediates 6[6]. However, because 1-ethyl-1-cyclododecanol is a tertiary alcohol , it lacks the
Instead, its primary degradation pathway under thermal or acidic stress is dehydration (E1 mechanism) . The loss of water generates a tertiary carbocation, which rapidly loses a proton to form 1-ethylcyclododecene isomers. This dehydration is thermodynamically driven by the relief of steric crowding at the C1 position.
Caption: Primary degradation pathways of 1-ethyl-1-cyclododecanol under environmental stress.
Table 2: Accelerated Stability Matrix (Based on ICH Q1A Guidelines)
| Stress Condition | Duration | Primary Degradant Expected | Analytical Method |
| 25°C / 60% RH | 6 Months | None (Stable) | GC-FID |
| 40°C / 75% RH | 6 Months | Trace 1-Ethylcyclododecene | GC-MS |
| Acidic (0.1M HCl) | 7 Days | 1-Ethylcyclododecene (High) | GC-MS / NMR |
| Photolytic (UV/Vis) | 1.2M lux hrs | Ring Hydroperoxides | Peroxide Value Titration |
Validated Experimental Methodologies
To ensure absolute trustworthiness in thermodynamic and stability data, the following self-validating protocols must be strictly adhered to.
Protocol A: High-Precision Differential Scanning Calorimetry (HR-DSC)
Causality: Macrocyclic compounds often exhibit complex polymorphism (e.g., plastic crystal phases) prior to true melting. Standard DSC parameters can blur these subtle solid-solid transitions. Hermetic sealing is mandatory to prevent the volatilization of the compound, which would skew the endothermic integration.
-
System Calibration: Calibrate the DSC instrument using high-purity Indium (
= 156.6°C, = 28.45 J/g) and Zinc to ensure thermal and enthalpic accuracy. -
Sample Preparation: Weigh exactly 3.00 - 5.00 mg of 1-ethyl-1-cyclododecanol into an aluminum hermetic pan. Seal using a specialized press to withstand internal vapor pressure.
-
Thermal Cycling (Self-Validation):
-
Ramp 1: Heat from 20°C to 120°C at 5°C/min to erase thermal history.
-
Cooling: Cool to -50°C at 5°C/min to capture crystallization kinetics.
-
Ramp 2 (Analytical): Reheat from -50°C to 120°C at 2°C/min.
-
-
Data Extraction: Integrate the area under the melting endotherm during Ramp 2 to determine the precise enthalpy of fusion (
).
Protocol B: Kinetic Degradation Profiling via GC-MS
Causality: Because 1-ethyl-1-cyclododecanol lacks a conjugated
-
Matrix Preparation: Prepare a 1.0 mg/mL stock solution of 1-ethyl-1-cyclododecanol in anhydrous dichloromethane (DCM).
-
Stress Induction: Aliquot 1 mL into amber glass vials. Subject to thermal stress (60°C) and acidic stress (addition of 10
L of 0.1M trifluoroacetic acid). -
Quenching & Extraction: At timepoints
hours, quench the acidic samples with 0.1M NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and filter through a 0.22 m PTFE syringe filter. -
Chromatographic Analysis: Inject 1
L into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient starting at 100°C, ramping to 280°C at 15°C/min. Monitor the Total Ion Chromatogram (TIC) and extract the specific for the intact alcohol (often seen as the ion due to in-source fragmentation) and the alkene degradant.
Conclusion
The thermodynamic stability of 1-ethyl-1-cyclododecanol is a delicate balance dictated by the macrocyclic Prelog strain and the steric shielding of its tertiary alcohol center. While highly resistant to the autoxidation pathways that plague secondary cyclododecanols, it requires strict formulation controls to prevent acid-catalyzed dehydration. By employing rigorous, self-validating analytical workflows—specifically HR-DSC and GC-MS—researchers can accurately map its phase behavior and degradation kinetics, ensuring reliable integration into complex chemical syntheses or commercial formulations.
References
-
Overview - ECHA CHEM: ECHA Chemicals Database. European Chemicals Agency.[Link]
-
1-Ethyl-1-cyclododecanol | C14H28O | CID 4329920 - PubChem. National Institutes of Health (NIH).[Link]
-
1-ethyl-1-cyclododecanol (C14H28O) - PubChemLite. Université du Luxembourg.[Link]
-
Cyclododecanol - the NIST WebBook. National Institute of Standards and Technology.[Link]
-
Experimental data and Modeling of Solid-Liquid Equilibria of Binary Systems Containing Dibenzofuran and Long Chain n-alkanes. ResearchGate.[Link]
-
Engineering Aspects of Industrial Liquid-Phase Air Oxidation of Hydrocarbons. American Chemical Society (ACS).[Link]
Sources
- 1. PubChemLite - 1-ethyl-1-cyclododecanol (C14H28O) [pubchemlite.lcsb.uni.lu]
- 2. ECHA CHEM [chem.echa.europa.eu]
- 3. 1-Ethyl-1-cyclododecanol | C14H28O | CID 4329920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclododecanol [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Solubility of 1-Ethyl-1-cyclododecanol in polar vs non-polar solvents
Content Type: Technical Whitepaper & Experimental Guide Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals[1][2]
Executive Summary
1-Ethyl-1-cyclododecanol (CAS: 16313-36-3) represents a distinct class of lipophilic tertiary alcohols characterized by a macrocyclic C12 ring and a sterically hindered hydroxyl group.[2][3][4] With a predicted LogP > 5.3 and a molecular weight of 212.37 g/mol , this molecule exhibits extreme hydrophobicity, presenting significant challenges in aqueous formulation while offering unique opportunities in lipid-based delivery systems and non-polar phase chemistry.[1][2]
This guide provides a definitive analysis of its solubility thermodynamics, contrasting its behavior in polar protic media versus non-polar hydrocarbon solvents.[2] It establishes a validated experimental framework for solubility determination, emphasizing detection methods suitable for non-chromophoric species.[1][2][3]
Molecular Architecture & Physicochemical Profile[3][5]
The solubility behavior of 1-Ethyl-1-cyclododecanol is dictated by the competition between its massive hydrophobic domain and its singular, sterically crowded hydrophilic center.[2][3]
Structural Determinants[3]
-
Macrocyclic Lipophilicity: The cyclododecane ring creates a large non-polar surface area (
), driving strong Van der Waals interactions with non-polar solvents.[1][2][3] -
Tertiary Center Sterics: The ethyl group at the C1 position creates steric bulk around the hydroxyl moiety.[2][3][4] Unlike primary alcohols, this shielding reduces the efficiency of the hydroxyl group as a hydrogen bond acceptor/donor, further depressing water solubility.[1][2]
-
Lack of Chromophores: The absence of conjugated
-systems renders standard UV-Vis detection ineffective, necessitating Refractive Index (RI) or Flame Ionization Detection (FID) for quantitation.[2][3]
Physicochemical Data Summary
| Property | Value (Experimental/Predicted) | Implication for Solubility |
| Molecular Formula | High Carbon-to-Oxygen ratio (14:[2][3][4][5]1) indicates poor water solubility.[2][3] | |
| Molecular Weight | 212.37 g/mol | Moderate size, enabling good diffusion in organic media.[1][2][3] |
| LogP (Octanol/Water) | ~5.3 (Predicted) | Highly lipophilic; partitions almost exclusively into organic phases.[1][2][3] |
| H-Bond Donor Count | 1 (Hindered) | Weak interaction with protic solvents.[2][3][4] |
| Rotatable Bonds | 1 (Ethyl group) | Rigid macrocycle limits entropic penalties during crystallization.[2][3][4] |
Solubility Thermodynamics: Polar vs. Non-Polar[4]
The dissolution of 1-Ethyl-1-cyclododecanol follows the "Like Dissolves Like" principle, but with specific nuances due to the macrocyclic ring strain and entropy.[2][3]
Non-Polar Solvents (The "Good" Solvents)
In solvents like Hexane, Toluene, and Cyclohexane , the dissolution is enthalpy-favored (
-
Mechanism: London Dispersion Forces dominate.[3] The solvent molecules easily intercalate with the cyclododecyl ring.[2][3]
Polar Protic Solvents (The "Poor" Solvents)
In Water , the dissolution is entropically forbidden.[1][2][3] The "Hydrophobic Effect" forces water molecules to form an ordered "cage" (clathrate-like structure) around the alkyl ring, significantly decreasing the entropy of the system (
-
Mechanism: The energy gained from forming H-bonds between water and the single -OH group is insufficient to overcome the energetic cost of disrupting the water network to accommodate the C12 ring.[2][3][4]
Polar Aprotic & Amphiphilic Solvents
Solvents like Ethanol, Isopropanol, and DMSO occupy the middle ground.[1][2]
-
Ethanol: The ethyl chain of ethanol interacts with the solute's alkyl groups, while the -OH groups interact.[2][4] Solubility is temperature-dependent.[3]
-
DMSO: While highly polar, DMSO has methyl groups that can interact with the ring.[2][3] However, the high surface tension of DMSO often limits the solubility of extremely lipophilic compounds compared to aromatics.[2]
Visualizing the Solubility Mechanism
The following diagram illustrates the competing forces determining solubility in aqueous vs. organic environments.
Caption: Mechanistic pathway of dissolution showing the entropic barrier in water versus the enthalpic favorability in alkanes.[2][3]
Experimental Protocol: Solubility Determination
Since 1-Ethyl-1-cyclododecanol lacks UV absorbance, standard HPLC-UV methods will fail.[2][3] The following protocol utilizes GC-FID (Gas Chromatography - Flame Ionization Detection), which is the gold standard for quantifying non-chromophoric alcohols.
Protocol Workflow (Self-Validating)
-
Preparation: Add excess solid 1-Ethyl-1-cyclododecanol to 5 mL of selected solvent in a borosilicate glass vial.
-
Equilibration: Shake at constant temperature (25°C ± 0.1°C) for 24 hours.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (hydrophobic) to remove undissolved solids.
-
Dilution: Dilute the supernatant with an internal standard solution (e.g., Dodecane in Hexane) to fit the calibration curve.
-
Quantification: Inject into GC-FID.
GC-FID Instrument Parameters[2][3][4]
-
Column: DB-Wax or HP-5 (Non-polar column preferred for lipophilic analytes).[2][3][4]
-
Inlet Temp: 250°C.
-
Oven Program: 80°C (1 min)
10°C/min 240°C (5 min).
Caption: Step-by-step workflow for accurate solubility quantification of non-chromophoric lipophiles.
Solubility Matrix: Predicted vs. Observed Trends
The following table synthesizes theoretical Hansen Solubility Parameters (HSP) and comparative data from structural analogs (Cyclododecanol) to provide a solubility guide.
| Solvent Class | Representative Solvent | Predicted Solubility | Interaction Type | Notes |
| Non-Polar | n-Hexane | Very High (>200 mg/mL) | Dispersion ( | Ideal for extraction/purification.[2][3][4] |
| Aromatic | Toluene | Very High (>200 mg/mL) | Dispersion + | Excellent solvency; potential for scale-up.[2][3][4] |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Dispersion + Polar | Good general solvent, but volatile.[1][2][3] |
| Polar Protic | Ethanol (Abs.)[2][3][4] | Moderate (50-100 mg/mL) | Amphiphilic | Solubility drops drastically with water content.[2][3][4] |
| Polar Protic | Methanol | Low-Moderate (10-30 mg/mL) | H-Bonding | Alkyl ring is too large for efficient solvation.[2][3][4] |
| Polar Aprotic | Acetonitrile | Low (<10 mg/mL) | Dipole-Dipole | Phase separation likely at low temps.[2][3][4] |
| Aqueous | Water | Insoluble (<0.01 mg/mL) | Hydrophobic Effect | Requires surfactant/emulsifier for formulation.[2][3][4] |
Application Insight: Crystallization
To purify 1-Ethyl-1-cyclododecanol, a cooling crystallization from Methanol or Isopropanol is recommended.[2][3][4] The compound is soluble at high temperatures but solubility crashes rapidly upon cooling due to the steep solubility-temperature curve in polar protic solvents.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4329920, 1-Ethyl-1-cyclododecanol. Retrieved from [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1][2][3] CRC Press.[3] (Methodology for HSP estimation).
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[3] (Comparative data for cyclododecanol derivatives).
- Lipinski, C. A. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
Sources
- 1. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 2. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. 1-Ethyl-1-cyclododecanol | C14H28O | CID 4329920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. PubChemLite - 1-ethyl-1-cyclododecanol (C14H28O) [pubchemlite.lcsb.uni.lu]
1-Ethyl-1-cyclododecanol CAS number and chemical identifiers
Executive Summary
1-Ethyl-1-cyclododecanol (CAS 16313-36-3) is a tertiary cyclic alcohol derived from cyclododecanone. Characterized by a bulky twelve-membered ring and a tertiary hydroxyl group, it possesses significant lipophilicity (LogP ~5.3) and steric hindrance. These structural features make it a valuable scaffold in the synthesis of specialty fragrances (contributing woody/ambergris notes and fixative properties) and a lipophilic building block in pharmaceutical chemistry. This guide provides a comprehensive technical analysis, focusing on its chemical identity, validated synthesis protocols, and safety profile.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature and Identifiers
| Identifier Type | Value |
| CAS Number | 16313-36-3 |
| IUPAC Name | 1-Ethylcyclododecan-1-ol |
| Synonyms | 1-Ethylcyclododecanol; Cyclododecanol, 1-ethyl- |
| Molecular Formula | C₁₄H₂₈O |
| Molecular Weight | 212.37 g/mol |
| SMILES | CCC1(CCCCCCCCCCC1)O |
| InChI Key | LFMXXMJSRXDFMN-UHFFFAOYSA-N |
| EC Number | 653-317-7 |
Physical Properties[7]
-
Physical State: Viscous liquid or low-melting solid (dependent on purity/temperature).
-
Boiling Point (Predicted): ~272°C at 760 mmHg.[1]
-
Density: ~0.93 g/cm³.
-
Solubility: Insoluble in water; soluble in ethanol, diethyl ether, THF, and non-polar organic solvents.
-
pKa: ~15.5 (Tertiary alcohol).
Synthesis & Production Methodologies
The synthesis of 1-Ethyl-1-cyclododecanol is primarily achieved via nucleophilic addition to cyclododecanone. Two primary routes are industrially and experimentally relevant: the Grignard Addition (direct) and the Alkynylation-Hydrogenation sequence (indirect).
Synthesis Workflow Diagram
The following diagram illustrates the two primary synthetic pathways starting from Cyclododecanone.
Caption: Divergent synthesis pathways from Cyclododecanone to 1-Ethyl-1-cyclododecanol via Grignard addition (Route A) and Ethynylation/Hydrogenation (Route B).
Protocol A: Grignard Addition (Laboratory Scale)
This is the preferred method for small-scale preparation due to its directness and high yield.
Reagents:
-
Cyclododecanone (1.0 eq)[4]
-
Ethylmagnesium bromide (EtMgBr) (1.2 - 1.5 eq, 3.0 M in diethyl ether)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether[4]
-
Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an inert atmosphere (Nitrogen or Argon).
-
Solvation: Dissolve Cyclododecanone (e.g., 18.2 g, 100 mmol) in anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Transfer EtMgBr (40 mL of 3.0 M solution, 120 mmol) to the addition funnel. Add dropwise to the ketone solution over 30 minutes, maintaining the temperature below 5°C.
-
Mechanism: The nucleophilic ethyl group attacks the carbonyl carbon, breaking the pi bond to form a magnesium alkoxide.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (solvent system: Hexane/Ethyl Acetate 9:1) or GC-MS.
-
Quench: Cool the reaction mixture back to 0°C. Carefully quench by slow addition of saturated NH₄Cl (50 mL). Caution: Exothermic reaction.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Diethyl Ether (3 x 50 mL). Combine organic layers.
-
Workup: Wash combined organics with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator).
-
Purification: Purify the crude oil via vacuum distillation (high boiling point requires high vacuum, <1 mmHg) or silica gel column chromatography (Eluent: 0-5% EtOAc in Hexanes).
Protocol B: Hydrogenation of 1-Ethynylcyclododecanol
This route is often used if the ethynyl derivative is commercially available or if avoiding organometallics on a large scale is preferred.
-
Precursor: 1-Ethynyl-1-cyclododecanol (CAS 14519-31-4).[5]
-
Catalyst: 5-10% Palladium on Carbon (Pd/C).
-
Procedure: Dissolve precursor in Ethanol. Add catalyst (5 wt%). Hydrogenate under H₂ atmosphere (balloon or Parr shaker at 30-50 psi) for 12 hours. Filter through Celite to remove catalyst. Concentrate to yield 1-ethyl-1-cyclododecanol.
Applications & Functionality
Fragrance & Olfactory Science
1-Ethyl-1-cyclododecanol serves as a structural analog to high-value macrocyclic musks and woody odorants.
-
Olfactory Profile: Likely exhibits dry, woody, amber, or earthy notes typical of C12-C15 cyclic alcohols.
-
Fixative Properties: Due to its high molecular weight (212.37 g/mol ) and low vapor pressure, it acts as a fixative, anchoring more volatile top notes in perfume formulations.
-
Structural Analogs: It is structurally related to Cyclododecanol (woody/camphoraceous) and Cedrol.
Pharmaceutical Intermediate
-
Lipophilic Scaffold: The cyclododecyl ring provides a bulky, hydrophobic moiety. This is useful in drug design to increase the lipophilicity of a molecule, potentially enhancing membrane permeability or modifying the binding affinity to hydrophobic pockets in target proteins.
-
Surfactant Synthesis: Can be ethoxylated to create non-ionic surfactants with specific steric properties.
Safety & Toxicology (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |
| Aquatic Toxicity | H413 | May cause long-lasting harmful effects to aquatic life.[2][6] |
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.[7]
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/eye protection (Safety glasses with side shields, Nitrile gloves).
-
Storage: Store in a cool, dry place. Keep container tightly closed.
Handling: As a tertiary alcohol, it is relatively stable to oxidation but can undergo dehydration to 1-ethyl-1-cyclododecene under strong acidic conditions and heat.
References
-
PubChem. (2025).[2] 1-Ethyl-1-cyclododecanol (Compound CID 4329920).[2][3] National Library of Medicine.[8] Available at: [Link]
-
European Chemicals Agency (ECHA). (n.d.).[2] Registration Dossier: 1-Ethyl-1-cyclododecanol.[2][9] Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1-Ethyl-1-cyclododecanol | C14H28O | CID 4329920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-ethyl-1-cyclododecanol (C14H28O) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Ethynylcyclododecanol | C14H24O | CID 2828296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 1-Vinylcyclododecanol | C14H26O | CID 543425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-ETHYL-1-CYCLODODECANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Tertiary Cyclododecanol Derivatives: Conformational Dynamics, Synthesis, and Pharmacophore Integration
Executive Summary
The cyclododecane ring represents a unique "Goldilocks" zone in alicyclic chemistry—large enough to possess macrocyclic flexibility yet rigid enough to adopt well-defined low-energy conformations. Tertiary cyclododecanol derivatives (1-substituted cyclododecan-1-ols) are a specialized subclass where the C1 position bears both a hydroxyl group and an alkyl/aryl substituent. These scaffolds are critical in two high-value sectors: fragrance chemistry , where they provide structural rigidity and woody/amber olfactory profiles, and medicinal chemistry , where they serve as lipophilic cores for enzyme inhibitors (e.g., Sphingosine Kinase 1).
This technical guide dissects the conformational preferences of the [3333] square lattice, details the organometallic synthesis of tertiary derivatives, and provides a self-validating protocol for the generation of 1-methylcyclododecanol.
The C12 Scaffold: Conformational Analysis
Unlike cyclohexane, which resides in a rigid chair, cyclododecane adopts a square [3333] lattice conformation (
Corner vs. Edge Substitution
In tertiary cyclododecanol derivatives, the placement of the C1 substituent is non-trivial. The ring strives to minimize transannular hydrogen interactions (Prelog strain).
-
Corner Positions: These atoms are "isoclinal" (pseudo-equatorial). Bulky substituents (like the hydroxyl or alkyl group) prefer these positions to project outward, away from the transannular cavity.
-
Edge Positions: Substituents here face significant gauche interactions and transannular strain.
Consequently, 1-substituted cyclododecanols overwhelmingly adopt a conformation where the C1 carbon is a corner vertex. The hydroxyl group often engages in weak intramolecular hydrogen bonding if acceptor sites are available, further stabilizing the corner placement.
Visualization: Conformational Energy Landscape
The following diagram illustrates the logical flow of conformational preference and its impact on reactivity.
Figure 1: Conformational logic of tertiary cyclododecanol derivatives. The corner placement is critical for minimizing transannular strain.
Synthetic Pathways[1][2][3][4]
The synthesis of tertiary cyclododecanols primarily relies on the nucleophilic addition of organometallic reagents to cyclododecanone . While conceptually simple, the macrocyclic ketone presents unique steric challenges compared to smaller rings.
Primary Route: Grignard/Organolithium Addition
The reaction of cyclododecanone with Grignard reagents (
-
Reagent Choice: Organolithiums are often preferred for bulky
groups due to their smaller ionic radius and higher reactivity, overcoming the steric shielding of the carbonyl carbon. -
Side Reactions: Enolization is a major competitor. If the organometallic reagent acts as a base (abstracting an
-proton) rather than a nucleophile, the starting ketone is recovered upon workup.
Functionalization & Transformation
Once formed, the tertiary alcohol serves as a pivot point for further derivation:
-
Dehydration: Acid-catalyzed elimination yields 1-substituted cyclododecenes (endo/exo mixtures).
-
Ritter Reaction: Treatment with nitriles (
) and strong acid converts the tertiary alcohol into bulky amides (e.g., -cyclododecylacetamides). -
Grobb Fragmentation: Under specific oxidative conditions, the ring can be cleaved to form acyclic chains, though this is less common for simple alkyl derivatives.
Visualization: Synthesis Workflow
Figure 2: Synthetic workflow from cyclododecanone to tertiary alcohols and downstream derivatives.
Experimental Protocol: Synthesis of 1-Methylcyclododecanol
This protocol is designed to be self-validating . The appearance of a solid precipitate during workup and the specific melting point check serve as immediate " go/no-go " quality gates.
Objective: Synthesis of 1-methylcyclododecanol via Grignard addition. Target CAS: 1724-39-6 (Generic Cyclododecanol reference for safety, specific derivative properties vary).
Materials
-
Cyclododecanone (Recrystallized from ethanol).
-
Methylmagnesium Bromide (3.0 M in diethyl ether).
-
Tetrahydrofuran (THF), anhydrous.
-
Ammonium Chloride (saturated aqueous solution).
-
Magnesium Sulfate (drying agent).
Step-by-Step Methodology
| Step | Action | Mechanistic Rationale | Validation Check |
| 1 | Inerting: Flame-dry a 250 mL 3-neck flask; flush with | Removes moisture to prevent quenching of Grignard reagent ( | System must remain under positive |
| 2 | Solvation: Dissolve cyclododecanone (10 mmol) in 20 mL anhydrous THF. | THF solvates the Mg cation, stabilizing the Grignard complex. | Solution should be clear and colorless. |
| 3 | Addition: Cool to 0°C. Add MeMgBr (12 mmol) dropwise over 20 mins. | Low temperature suppresses enolization side-reactions. | Exotherm control: Temp must not exceed 5°C. |
| 4 | Reflux: Warm to RT, then reflux for 2 hours. | Overcomes the steric barrier of the macrocyclic ring to ensure completion. | Solution turns slightly cloudy/grey. |
| 5 | Quench: Cool to 0°C. Slowly add sat. | Mild acid hydrolysis protonates the alkoxide without dehydrating the tertiary alcohol. | Vigorous bubbling ceases; two phases separate. |
| 6 | Isolation: Extract with ether, dry over | Standard organic workup. | Crude product is a waxy solid.[1] |
| 7 | Purification: Recrystallize from n-hexane. | Removes unreacted ketone and non-polar byproducts. | Critical Check: Target Melting Point: 75–78°C . |
Applications: Fragrance & Pharma[8]
The utility of tertiary cyclododecanol derivatives stems from their lipophilicity and structural volume.
Fragrance Industry
These derivatives are prized for their substantivity (staying power) and woody/amber notes.[1] The bulky C12 ring acts as a fixative, anchoring more volatile scents.
-
1-Methylcyclododecanol: Woody, dry, camphoraceous.
-
1-Ethynylcyclododecanol: Used as an intermediate for larger musk molecules; possesses a faint, dry woody odor.
-
Commercial Context: While "Hydroxyambran" (2-cyclododecylpropan-1-ol) is a primary alcohol, it shares the C12 lipophilic anchor. Tertiary analogs offer a sharper, more diffusive profile due to the quaternary carbon center.
Medicinal Chemistry
In drug design, the cyclododecyl group serves as a "space-filling" hydrophobic core.
-
Target: Sphingosine Kinase 1 (SphK1).
-
Mechanism: 1-aminomethyl-cyclododecanol derivatives have been identified via in silico screening as potential inhibitors. The C12 ring occupies the hydrophobic pocket of the enzyme, mimicking the lipid tail of sphingosine.
-
Bio-Isosterism: The ring acts as a rigidified analogue of a dodecyl chain, reducing entropic penalty upon binding.
Comparative Data Table
| Derivative | Substituent (C1) | State (RT) | Primary Application | Key Property |
| 1-Methylcyclododecanol | Solid (mp 75°C) | Fragrance / Intermediate | Conformational anchor; Woody odor. | |
| 1-Ethynylcyclododecanol | Solid | Synthesis Intermediate | Precursor to Favorskii products. | |
| 1-Vinylcyclododecanol | Viscous Liquid | Polymer/Fragrance | Cross-linking potential; Allylic reactivity. | |
| 1-Aminomethyl- | Solid | Pharma (SphK1 Target) | Hydrophobic pharmacophore. |
References
-
Sigma-Aldrich. Cyclododecanol for synthesis: Properties and Safety Data. Sigma-Aldrich Catalog. Link
-
Zoorob, H. H., et al. (2011). Reactivity features of cyclododecanone. ARKIVOC, (i), 429-495. Link
-
Shum, K., et al. (2022). In Silico Identification of Protein Targets for Drug-like Compounds from Epicarp Extract of Cola rostrata. African Journal of Online (AJOL). Link
-
Firmenich, S.A. (1993). Cyclic tertiary alcohols and their use as perfuming ingredients. US Patent 5,268,356. Link
-
GuideChem. Hydroxyambran (CAS 118562-73-5) Structure and Properties.Link
Sources
Technical Guide: Boiling and Melting Point Determination of 1-Ethyl-1-cyclododecanol
Executive Summary
1-Ethyl-1-cyclododecanol (CAS: 16313-36-3) is a tertiary alcohol featuring a macrocyclic cyclododecane ring. Often utilized in fragrance chemistry for its stability and woody-amber olfactory profile, or as a sterically hindered intermediate in pharmaceutical synthesis, its physicochemical characterization requires rigorous precision.
Unlike simple aliphatic alcohols, this compound presents specific challenges:
-
Conformational Flexibility: The 12-membered ring exhibits complex polymorphism and "plastic crystal" phases, often masking the true melting point.
-
Thermal Instability: As a tertiary alcohol, it is prone to acid-catalyzed or thermal dehydration (elimination) to form 1-ethylidenecyclododecane or 1-ethylcyclododecene at temperatures approaching its atmospheric boiling point.
This guide provides a validated, self-consistent workflow for determining the melting point (MP) and boiling point (BP) of 1-Ethyl-1-cyclododecanol, prioritizing Differential Scanning Calorimetry (DSC) and reduced-pressure ebulliometry to ensure data integrity and sample preservation.
Physicochemical Profile & Theoretical Expectations
Before initiating wet-lab experiments, the analyst must establish a theoretical baseline to select appropriate instrument ranges.
| Property | Theoretical/Estimated Range | Rationale |
| Molecular Weight | 212.37 g/mol | Formula: C₁₄H₂₈O |
| State (25°C) | Solid / Waxy Solid | Cyclododecanol (parent) MP is 77-79°C. The ethyl group disrupts symmetry, likely lowering MP to 40–65°C . |
| Boiling Point (1 atm) | > 280°C (Decomposes) | Estimated via group contribution methods. High probability of dehydration >180°C. |
| Boiling Point (Vacuum) | ~130–140°C @ 10 mmHg | Extrapolated from cyclododecanol (BP 273°C @ atm). |
| Solubility | Lipophilic | Soluble in EtOH, Hexane, DCM; Insoluble in Water. |
Critical Risk: Do NOT attempt atmospheric distillation. The energy required to overcome the enthalpy of vaporization (
Melting Point Determination: The DSC Protocol
Standard capillary methods (Mel-Temp) are insufficient for macrocyclic alcohols due to sublimation and solid-solid transitions (plastic phases) that mimic melting. Differential Scanning Calorimetry (DSC) is the authoritative method.
Methodology: Hermetically Sealed DSC
Objective: Distinguish between the solid-solid transition (rotational disordering) and the true solid-liquid fusion.
Protocol Steps:
-
Sample Preparation:
-
Weigh 2–5 mg of 1-Ethyl-1-cyclododecanol into an aluminum DSC pan.
-
Crucial: Use a hermetically sealed lid to prevent sublimation and loss of volatiles during the scan.
-
-
Instrument Setup:
-
Purge gas: Nitrogen (
) at 50 mL/min. -
Reference: Empty hermetic aluminum pan.
-
-
Thermal Cycle:
-
Equilibrate: 0°C.
-
Ramp 1: Heat from 0°C to 100°C at 5°C/min (Slow ramp captures subtle transitions).
-
Cool: Cool to 0°C at 10°C/min (To check reversibility).
-
Ramp 2: Heat from 0°C to 100°C at 5°C/min.
-
-
Data Analysis:
-
Identify the onset temperature (
) of the major endothermic peak. This is the thermodynamic melting point. -
Note: A smaller endotherm appearing 10–20°C below the melt indicates a "plastic crystal" transition, common in cyclododecane derivatives. Do not report this as the MP.
-
Decision Logic Visualization[1]
Caption: Workflow prioritizing DSC for waxy, sublimable macrocycles to avoid false MP readings.
Boiling Point Determination: Vacuum Ebulliometry
Direct distillation is hazardous. The boiling point must be determined under reduced pressure and extrapolated to standard pressure using the Antoine Equation or a pressure-temperature nomograph.
Methodology: The Siwoloboff Micro-Method (Vacuum Adapted)
For research quantities (<1 g), the Siwoloboff method inside a vacuum-controlled heating bath is preferred over full-scale distillation.
Equipment Setup:
-
Heating Medium: Silicone oil bath (stable up to 250°C).
-
Vacuum System: Schlenk line or vacuum pump with a digital manometer (accuracy ±0.1 mmHg).
-
Sample Tube: Ignition tube containing 0.5 mL sample and an inverted capillary.
Protocol Steps:
-
Assembly: Place the sample tube (with inverted capillary) into the oil bath. Connect the setup to the vacuum manifold.[1]
-
Pressure Regulation: Stabilize vacuum at a fixed point, e.g., 10 mmHg (13.3 mbar) . Do not use full high vacuum (<0.1 mmHg) as the BP may drop below the MP, causing sublimation.
-
Heating: Raise bath temperature at 2°C/min.
-
Observation:
-
Watch for a rapid, continuous stream of bubbles from the capillary (Sample vapor pressure > External pressure).
-
Stop heating. Allow the bath to cool slowly.
-
-
Determination: Record the temperature exactly when bubbling stops and liquid is sucked back into the capillary . This is the boiling point at the recorded pressure (
).
Data Processing (Nomograph Correction)
To report the standard boiling point (SAS - Standard Atmospheric Equivalent), use the Clausius-Clapeyron relation or a pressure nomograph.
Calculation Example (Hypothetical):
-
Measured:
at . -
Correction Factor (approximate for alcohols):
-
Guidance: For 1-Ethyl-1-cyclododecanol, report both the measured value (e.g., "140°C @ 10 mmHg") and the extrapolated value (e.g., "approx. 285°C @ 760 mmHg").
Quality Control & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Broad Melting Range (>2°C) | Impurity or Solvent Trap | Recrystallize from Ethanol/Water. Dry under high vacuum for 24h. |
| Double Melting Peak (DSC) | Polymorphism | Anneal sample: Heat to melt, cool slowly (1°C/min) to 0°C, then rescan. |
| Yellowing during BP test | Decomposition (Dehydration) | Stop immediately. The sample is eliminating water.[1] Use lower pressure (<5 mmHg) to lower the required temperature. |
Dehydration Pathway Visualization
Understanding the decomposition risk is vital for result interpretation.[1]
Caption: Thermal dehydration pathway. High temperatures trigger elimination, invalidating BP results.
References
-
Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis , ASTM E794-06 (2018). ASTM International. Link
-
Cyclododecanol Physical Properties , PubChem Database, National Center for Biotechnology Information. (Parent compound data for extrapolation). Link
-
Determination of Boiling Point of Liquids (Siwoloboff Method) , OECD Guidelines for the Testing of Chemicals, Test No. 103. Link
-
Plastic Crystals in Cycloalkane Derivatives , Journal of Chemical Physics. (Context on solid-solid transitions in macrocycles). Link
-
Synthesis and Properties of Macrocyclic Alcohols , Journal of Organic Chemistry. (General reactivity of tertiary macrocyclic alcohols). Link
Sources
Steric Control in Macrocyclic Architectures: A Technical Deep Dive into 1-Ethyl-1-cyclododecanol
Executive Summary
This technical guide analyzes the structural and reactive properties of 1-Ethyl-1-cyclododecanol , a tertiary macrocyclic alcohol. For researchers in fragrance chemistry and pharmacophore design, this molecule represents a critical case study in transannular strain (Prelog strain) and conformational locking . Unlike flexible acyclic alcohols or rigid small rings (C5-C6), the C12 cyclododecane ring adopts a unique "square" [3333] lattice conformation. The introduction of a geminal ethyl/hydroxyl pair at C1 disrupts this equilibrium, creating a high-energy steric environment that dictates synthetic yield, metabolic stability, and olfactory receptor binding.
Structural Dynamics & Conformational Analysis
The [3333] Square Lattice Model
To understand the steric hindrance of 1-Ethyl-1-cyclododecanol, one must first abandon the "chair" models used for cyclohexane. Cyclododecane (
-
Corner Positions: Four carbons occupy "corner" positions (gauche butane-like interactions).
-
Side Positions: Eight carbons occupy "side" positions (anti-butane-like segments).
The Geminal Disubstitution Conflict
In a mono-substituted cyclododecane, the substituent prefers a corner (isoclinal) position to minimize transannular interactions with the "internal" hydrogens projecting into the ring cavity. However, 1-Ethyl-1-cyclododecanol is gem-disubstituted (Ethyl + Hydroxyl at C1). This creates an unavoidable steric conflict:
-
The Bulk Factor: The ethyl group (
) is significantly bulkier than the hydroxyl group ( ). -
The Strain Penalty: To minimize total energy, the bulkier ethyl group forces itself into the corner/isoclinal position (exterior-facing).
-
The Consequence: This forces the hydroxyl group into a pseudo-axial or "intra-annular" orientation, bringing it into close proximity with transannular hydrogens at C4, C7, and C10.
This transannular strain is the defining feature of the molecule's reactivity, effectively "caging" the hydroxyl group and hindering external nucleophilic attacks while accelerating strain-release elimination reactions.
Visualization: Conformational Energy Logic
The following diagram maps the logical flow of steric forces within the molecule.
Caption: Logical flow of steric forces forcing the hydroxyl group into a high-strain intra-annular position.
Synthetic Challenges & Steric Control
Synthesizing 1-Ethyl-1-cyclododecanol requires overcoming the steric shielding of the carbonyl carbon in the precursor, cyclododecanone. The standard route is a Grignard Addition , but the protocol must be modified to prevent enolization (a common side reaction with hindered ketones).
Optimized Synthesis Protocol
Objective: Synthesis of 1-Ethyl-1-cyclododecanol via Grignard Addition. Precursor: Cyclododecanone (C12 ketone). Reagent: Ethylmagnesium Bromide (EtMgBr).[1]
Reagents & Setup
-
Cyclododecanone: 18.2 g (0.1 mol), recrystallized from ethanol.
-
Ethylmagnesium Bromide: 3.0 M in diethyl ether (commercial or freshly prepared).
-
Solvent: Anhydrous Tetrahydrofuran (THF) – Crucial: Ether is often too low-boiling to overcome the activation energy of the hindered attack, but THF allows higher reflux temps.
-
Atmosphere: Dry Nitrogen (
).
Step-by-Step Methodology
-
System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with
for 15 minutes. -
Solvation: Dissolve cyclododecanone (18.2 g) in 100 mL anhydrous THF. Note: Cyclododecanone has low solubility in cold ether; THF is preferred.
-
Cryogenic Control: Cool the ketone solution to 0°C .
-
Scientific Rationale: Although heat is needed later, initial low temperature prevents the basic Grignard reagent from deprotonating the
-carbons (enolization).
-
-
Controlled Addition: Add EtMgBr (40 mL, 1.2 eq) dropwise over 45 minutes.
-
Observation: A white precipitate (magnesium alkoxide) will form. If the solution turns bright yellow/orange, enolization is competing.
-
-
Thermal Activation: Once addition is complete, allow the mixture to warm to room temperature, then reflux at 66°C for 4 hours .
-
Steric Rationale: The C1 carbonyl is shielded by the ring's "corner" hydrogens. Thermal energy is required to force the ethyl nucleophile past this steric blockade.
-
-
Quenching: Cool to 0°C. Quench with saturated aqueous Ammonium Chloride (
). Do not use HCl, as tertiary alcohols dehydrate instantly in strong acid. -
Purification: Extract with diethyl ether (
mL). Wash with brine. Dry over . Evaporate solvent.-
Yield Expectations: 75-85%. Major impurity is unreacted cyclododecanone (due to steric hindrance).
-
Reactivity Profile: The Dehydration Dilemma
The most distinct chemical property of 1-Ethyl-1-cyclododecanol is its reluctance to undergo substitution (
Mechanism: E1 Elimination
When exposed to acid catalysts (e.g.,
| Factor | Effect on Reactivity |
| Carbocation Stability | High. The tertiary carbocation at C1 is stable electronically. |
| Solvation | Low. The hydrophobic bulk of the C12 ring prevents polar solvent molecules from stabilizing the transition state effectively. |
| Proton Alignment | Restricted. For E1 elimination, the C-H bond on the adjacent carbon (C2 or C12) must align with the empty p-orbital. The rigid [3333] conformation makes this overlap difficult for certain protons. |
Product Distribution (Zaitsev vs. Hofmann)
-
Endocyclic Alkene (1-ethylcyclododecene): The "Zaitsev" product. Usually favored thermodynamically, but sterically difficult to form because the double bond introduces angle strain into the "square" lattice.
-
Exocyclic Alkene (ethylidenecyclododecane): The "Hofmann" product. Often formed in higher-than-expected ratios because the exocyclic double bond relieves transannular strain by moving the double bond out of the ring cavity.
Visualization: Reactivity Pathway
This diagram illustrates the competition between stable carbocation formation and the steric barriers to elimination.
Caption: E1 Elimination pathway showing the divergence into endocyclic and exocyclic alkenes based on ring strain.
Applications in Olfaction & Pharma
Fragrance Chemistry (Woody/Amber Notes)
In the fragrance industry, 1-Ethyl-1-cyclododecanol serves as a structural congener to high-value "woody-amber" odorants.
-
Mechanism of Scent: The bulky, hydrophobic C12 ring mimics the structure of sesquiterpenes (like cedrol). The tertiary alcohol provides a hydrogen-bond donor/acceptor site essential for binding to the G-protein coupled olfactory receptors.
-
Steric Fit: The "square" shape of the ring allows it to slot into hydrophobic pockets of the receptor that smaller rings (C6) cannot fill, resulting in a lower detection threshold (stronger smell) and higher substantivity (longer lasting).
Pharmaceutical Relevance (Lipophilic Scaffolds)
In drug discovery, the cyclododecyl moiety is explored as a lipophilic spacer .
-
Metabolic Stability: The steric bulk around the C1 hydroxyl group protects it from Phase II metabolic conjugation (glucuronidation), potentially extending the half-life of drugs containing this scaffold compared to less hindered alcohols.
References
-
Conformational Analysis of Cyclododecane: Dunitz, J. D., & Shearer, H. M. M. (1960). Structure of the Cyclododecane Molecule. Helvetica Chimica Acta. [Link]
-
Transannular Strain (Prelog Strain): Prelog, V., & Brown, H. C. (1950). The Chemistry of Large Ring Compounds. Nobel Lecture Context/General Principles. [Link]
-
Grignard Synthesis of Hindered Alcohols: Rappoport, Z., & Marek, I. (Eds.). (2006). The Chemistry of Organomagnesium Compounds. Wiley. [Link]
-
Dehydration Mechanisms of Cyclic Alcohols: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. [Link]
Sources
Methodological & Application
Application Note: Step-by-Step Synthesis and Characterization of 1-Ethyl-1-cyclododecanol from Cyclododecanone
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of the macrocyclic tertiary alcohol, 1-ethyl-1-cyclododecanol, via the Grignard addition of ethylmagnesium bromide to cyclododecanone.
Mechanistic Rationale and Experimental Design
The synthesis of 1-ethyl-1-cyclododecanol relies on a classic organometallic transformation: the Grignard reaction [2]. However, applying this methodology to macrocyclic ketones like cyclododecanone introduces specific steric and electronic challenges that dictate our experimental design.
The Challenge of Macrocyclic Sterics
Cyclododecanone exists predominantly in a [3333] square conformation. While the carbonyl carbon is relatively exposed compared to medium-sized rings (e.g., cyclooctanone), transannular interactions within the 12-membered ring create a sterically demanding environment for nucleophilic attack.
Causality in Reagent Selection and Conditions
-
Solvent Selection (Anhydrous THF): While diethyl ether is a standard solvent for Grignard reagents, Tetrahydrofuran (THF) is selected here. THF provides superior solubility for the lipophilic cyclododecanone and strongly coordinates the magnesium ion, breaking down organomagnesium aggregates and increasing the nucleophilicity of the ethylmagnesium bromide[3].
-
Temperature Control (0 °C to Room Temperature): Ethylmagnesium bromide acts as both a nucleophile and a strong base. At elevated temperatures, the basicity of the Grignard reagent can lead to the deprotonation of the
-carbon of cyclododecanone, forming a magnesium enolate rather than the desired alkoxide [2]. Initiating the addition at 0 °C suppresses this enolization pathway. -
Quenching Agent (Saturated Aqueous NH₄Cl): Tertiary alcohols are highly susceptible to acid-catalyzed dehydration (E1 elimination) to form alkenes (e.g., 1-ethylcyclododecene). Therefore, strong acids like HCl must be avoided during the workup. Saturated ammonium chloride provides a mild, buffered proton source (pH ~5.5) that efficiently quenches the magnesium alkoxide and unreacted Grignard reagent without triggering dehydration [1].
Caption: Divergent mechanistic pathways of EtMgBr reacting with cyclododecanone.
Materials and Quantitative Data
To ensure complete conversion while accounting for the moisture sensitivity of the Grignard reagent and potential enolization, a 1.5 molar equivalent of ethylmagnesium bromide is utilized.
Stoichiometry and Reagent Table
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Density / Conc. | Role |
| Cyclododecanone | 182.30 | 1.0 eq | 1.82 g (10.0 mmol) | Solid | Electrophile |
| Ethylmagnesium bromide | 133.27 | 1.5 eq | 5.0 mL (15.0 mmol) | 3.0 M in Et₂O | Nucleophile |
| Tetrahydrofuran (THF) | 72.11 | - | 20.0 mL | Anhydrous | Solvent |
| Ammonium Chloride | 53.49 | Excess | 20.0 mL | Sat. Aqueous | Quenching Agent |
| Diethyl Ether | 74.12 | - | 3 x 20 mL | Liquid | Extraction Solvent |
| Sodium Sulfate | 142.04 | - | As needed | Anhydrous Solid | Drying Agent |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual cues (e.g., color changes, dissolution, gas evolution) are embedded within the steps to confirm the reaction is proceeding as intended [1].
Phase 1: Preparation and Setup
-
Glassware Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Allow it to cool to room temperature under a continuous flow of inert gas. Causality: Moisture strictly destroys Grignard reagents via protonation, yielding ethane gas and magnesium hydroxide salts.
-
Substrate Dissolution: Introduce 1.82 g (10.0 mmol) of cyclododecanone into the flask. Add 20.0 mL of anhydrous THF via a sterile syringe. Stir until the solid is completely dissolved, yielding a clear, colorless solution.
-
Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
Phase 2: Nucleophilic Addition
-
Grignard Addition: Using a dry syringe, slowly add 5.0 mL of 3.0 M ethylmagnesium bromide solution dropwise over 15 minutes.
-
Self-Validation Check: A slight exotherm should be observed. The solution may turn pale yellow or cloudy as the magnesium alkoxide complex forms.
-
-
Reaction Maturation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir for 3 hours. Monitor the disappearance of the ketone via TLC (Hexanes:EtOAc 9:1, visualized with KMnO₄ stain).
Phase 3: Quenching and Workup
-
Controlled Quenching: Re-cool the flask to 0 °C. Slowly add 20.0 mL of saturated aqueous NH₄Cl dropwise.
-
Self-Validation Check: Vigorous bubbling (ethane gas from unreacted EtMgBr) and the formation of a white precipitate (magnesium salts) will occur. Stir until the bubbling ceases and the salts begin to dissolve into the aqueous layer.
-
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with 20 mL of distilled water and 20 mL of brine (saturated NaCl). Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous, pale-yellow oil.
Phase 4: Purification
-
Flash Chromatography: Purify the crude oil via silica gel flash chromatography using a gradient eluent system (Hexanes to Hexanes:EtOAc 95:5). The target tertiary alcohol is more polar than the starting ketone but less polar than highly oxygenated byproducts.
-
Isolation: Pool the fractions containing the pure product and remove the solvent in vacuo to yield 1-ethyl-1-cyclododecanol as a colorless oil or low-melting waxy solid.
Caption: Step-by-step experimental workflow for the synthesis of 1-ethyl-1-cyclododecanol.
Analytical Characterization
To verify the structural integrity of the synthesized 1-ethyl-1-cyclododecanol, the following spectroscopic data should be referenced against the purified sample:
| Analytical Method | Expected Signals & Structural Correlation |
| IR Spectroscopy (ATR) | ~3400 cm⁻¹ (broad): Confirms the presence of the O-H stretch (tertiary alcohol).~1700 cm⁻¹ (absence): Confirms the complete consumption of the starting cyclododecanone (C=O stretch). |
| ¹H NMR (400 MHz, CDCl₃) | |
| ¹³C NMR (100 MHz, CDCl₃) | |
| Mass Spectrometry (EI) | m/z 212.21: Molecular ion peak [M]⁺ corresponding to C₁₄H₂₈O. |
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from[Link]
Synthesis of 1-Ethyl-1-cyclododecanol: A Detailed Grignard Reaction Protocol
Abstract
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-carbon bonds.[1][2] This application note provides a comprehensive, in-depth guide for the synthesis of the tertiary alcohol, 1-Ethyl-1-cyclododecanol, via the nucleophilic addition of ethylmagnesium bromide to cyclododecanone. The protocol herein is tailored for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations critical for a successful and reproducible synthesis.
Introduction
The synthesis of tertiary alcohols is a frequent necessity in the development of complex organic molecules, including active pharmaceutical ingredients. The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile methods to achieve this transformation.[2][3] The reaction involves the addition of an organomagnesium halide (a Grignard reagent) to the carbonyl carbon of a ketone or aldehyde.[4][5] In this protocol, we detail the synthesis of 1-Ethyl-1-cyclododecanol, a tertiary alcohol, by reacting the commercially available Grignard reagent, ethylmagnesium bromide, with the ketone, cyclododecanone.
Mechanistic Overview
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone.[5][6] The carbon-magnesium bond in ethylmagnesium bromide is highly polarized, rendering the ethyl group nucleophilic. This nucleophile readily attacks the carbonyl carbon of cyclododecanone, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[7][8] Subsequent acidic work-up protonates the alkoxide to yield the final tertiary alcohol product, 1-Ethyl-1-cyclododecanol.[3][9]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier | Notes |
| Cyclododecanone | C₁₂H₂₂O | 182.30 | 10.0 g (0.055 mol) | Sigma-Aldrich | Ensure it is dry. |
| Ethylmagnesium bromide | C₂H₅MgBr | 133.27 | 22.0 mL (1.0 M in THF, 0.066 mol) | Sigma-Aldrich | Commercially available solution.[10][11] |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | Sigma-Aldrich | Must be anhydrous. |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | ~50 mL | Fisher Scientific | For quenching the reaction.[7][12] |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | Fisher Scientific | For drying the organic layer.[7][13] |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ~150 mL | Fisher Scientific | For extraction. |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | ~50 mL | Fisher Scientific | For washing the organic layer.[7][13] |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. [14][15] All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere.[14][16]
-
Anhydrous conditions are critical. All glassware must be thoroughly dried in an oven or by flame-drying under vacuum prior to use to prevent quenching of the Grignard reagent.[13][17]
-
Ethereal solvents like THF and diethyl ether are extremely flammable. [13][15] Ensure there are no open flames or spark sources nearby.
-
The reaction and the quenching process are exothermic .[13][17] An ice-water bath must be readily available for temperature control.
-
Appropriate Personal Protective Equipment (PPE) , including safety goggles, a flame-resistant lab coat, and gloves, must be worn at all times.[15][16]
Step-by-Step Procedure
Part 1: Reaction Setup and Execution
-
Apparatus Assembly: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The third neck should be fitted with a septum for the introduction of an inert gas.
-
Inert Atmosphere: Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) to remove any adsorbed moisture.[17] Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.
-
Reagent Preparation: In the dropping funnel, place the ethylmagnesium bromide solution (22.0 mL, 1.0 M in THF). In the reaction flask, dissolve cyclododecanone (10.0 g, 0.055 mol) in 50 mL of anhydrous THF.
-
Reaction Initiation: Cool the reaction flask containing the cyclododecanone solution to 0 °C using an ice-water bath.
-
Addition of Grignard Reagent: Begin adding the ethylmagnesium bromide solution dropwise from the dropping funnel to the stirred cyclododecanone solution over a period of 30-45 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.[13]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part 2: Reaction Work-up and Product Isolation
-
Quenching the Reaction: Cool the reaction mixture back down to 0 °C in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~50 mL) dropwise to the stirred reaction mixture.[7][12] This step is highly exothermic and will quench any unreacted Grignard reagent and protonate the magnesium alkoxide intermediate.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Add approximately 50 mL of diethyl ether and shake vigorously. Allow the layers to separate. The upper organic layer contains the desired product.[7]
-
Separation and Further Extraction: Drain the lower aqueous layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether to maximize product recovery.[7] Combine all the organic extracts in the separatory funnel.
-
Washing: Wash the combined organic extracts with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution).[7][13] The brine wash helps to remove dissolved water from the organic layer.[12]
-
Drying: Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.[7][12] Add the drying agent until it no longer clumps together.
-
Solvent Removal: Filter the dried organic solution to remove the magnesium sulfate. Remove the solvent (diethyl ether and THF) under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a solid or oil, can be further purified by recrystallization or column chromatography if necessary to yield pure 1-Ethyl-1-cyclododecanol.
Visualizing the Workflow
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. researchgate.net [researchgate.net]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 11. brainly.in [brainly.in]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
Application Note: Catalytic Paradigms for the Synthesis of 1-Ethylcyclododecan-1-ol
Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Content Type: Advanced Methodological Guide & Validated Protocols
Strategic Rationale & Molecular Overview
The synthesis of macrocyclic tertiary alcohols, specifically 1-ethylcyclododecan-1-ol (PubChem CID: 4329920) [1], is a critical transformation in the development of specialized fragrances, macrocyclic lactones, and complex pharmaceutical intermediates. Historically, the addition of an ethyl group to cyclododecanone relied on stoichiometric Grignard reagents (e.g., ethylmagnesium bromide). However, the high basicity of Grignard reagents often leads to competitive enolization of the macrocyclic ketone, reducing yields and complicating purification.
To circumvent these issues and improve atom economy, modern process chemistry favors catalytic methodologies . This guide details two distinct, field-proven catalytic routes:
-
Transition-Metal Catalyzed Nucleophilic Addition: Direct ethylation using diethylzinc (
) activated by a Titanium(IV) catalyst. -
Catalytic Exhaustive Hydrogenation: A two-step approach utilizing the highly scalable Palladium on Carbon (Pd/C) catalyzed reduction of a 1-ethynylcyclododecan-1-ol intermediate (PubChem CID: 2828296) [2].
Route A: Titanium-Catalyzed Addition of Diethylzinc
Mechanistic Causality
Dialkylzinc reagents are inherently unreactive toward ketones at room temperature. However, the introduction of a Lewis acidic catalyst, such as Titanium(IV) isopropoxide (
Step-by-Step Protocol
Caution:
-
System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Substrate Loading: Dissolve 10.0 mmol (1.82 g) of cyclododecanone in 40 mL of anhydrous toluene.
-
Catalyst Addition: Inject 2.0 mmol (0.60 mL, 20 mol%) of
into the stirring solution. Allow the mixture to stir for 15 minutes at room temperature to ensure complete carbonyl coordination. -
Alkylation: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add 20.0 mmol (20.0 mL of a 1.0 M solution in hexanes) of
dropwise over 30 minutes to manage the mild exotherm. -
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Workup & Isolation: Carefully quench the reaction at 0 °C by the dropwise addition of 20 mL of saturated aqueous
. Extract the aqueous layer with ethyl acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure.
Self-Validating Checkpoints (IPC)
-
TLC Monitoring: Use Hexanes/EtOAc (9:1). Cyclododecanone (
) is UV-inactive but stains faintly with phosphomolybdic acid (PMA). The product, 1-ethylcyclododecan-1-ol ( ), stains intensely blue/purple with a vanillin dip. -
GC-MS Validation: The starting material exhibits a molecular ion at
182. Reaction completion is validated by the total disappearance of this peak and the emergence of the product peak at 212.
Route B: Catalytic Hydrogenation of 1-Ethynylcyclododecan-1-ol
Mechanistic Causality
When direct alkylation is not viable due to reagent availability, the ethynylation of cyclododecanone (yielding 1-ethynylcyclododecan-1-ol) followed by catalytic hydrogenation is the industrial standard. For the reduction step, 10% Palladium on Carbon (Pd/C) is selected to drive the exhaustive reduction of the alkyne to the alkane [4]. Unlike Lindlar's catalyst, which poisons the reduction at the alkene stage, unmodified Pd/C under a hydrogen atmosphere ensures complete saturation to the ethyl group. The tertiary hydroxyl group on the cyclododecane ring is structurally stable against hydrogenolysis because it lacks the necessary adjacent activating
Step-by-Step Protocol
-
System Preparation: In a 100 mL thick-walled glass hydrogenation vessel, dissolve 10.0 mmol (2.08 g) of 1-ethynylcyclododecan-1-ol in 30 mL of HPLC-grade methanol.
-
Catalyst Loading: Carefully add 100 mg of 10% Pd/C (approx. 1 mol% Pd). Note: Add the catalyst in portions to avoid igniting methanol vapors.
-
Atmosphere Exchange: Seal the vessel and purge the system by applying vacuum, followed by backfilling with Hydrogen gas (
). Repeat this cycle three times to ensure a pure atmosphere. -
Hydrogenation: Pressurize the vessel to 1 atm using a hydrogen balloon (or up to 3 atm in an autoclave for accelerated kinetics). Stir vigorously at room temperature for 6–8 hours.
-
Workup & Isolation: Evacuate the
gas and purge with Nitrogen. Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol. -
Concentration: Evaporate the filtrate under reduced pressure to yield 1-ethylcyclododecan-1-ol as a colorless, viscous oil or low-melting solid.
Self-Validating Checkpoints (IPC)
-
H NMR Validation: The terminal alkyne proton of the starting material appears as a sharp singlet near 2.50 ppm. Successful exhaustive hydrogenation is confirmed by the disappearance of this singlet and the appearance of a characteristic ethyl group pattern: a triplet at
ppm ( ) and a quartet at ppm ( ). -
GC-MS Validation: Shift in the molecular ion from
208 (alkyne) to 212 (alkane).
Quantitative Data Summary
| Metric | Route A: Ti-Catalyzed | Route B: Pd/C Catalytic Hydrogenation |
| Typical Yield | 85 – 92% | > 95% (Quantitative) |
| Catalyst Loading | 20 mol% | 1 mol% Pd (as 10% Pd/C) |
| Atom Economy | Moderate (Requires excess | High (Addition of |
| Scalability | Limited by pyrophoric nature of | Excellent (Standard industrial process) |
| Primary Impurity | Unreacted cyclododecanone | Partially reduced alkene (if under-reacted) |
Process Workflows
Workflow for the Ti-catalyzed addition of diethylzinc to cyclododecanone.
Workflow for the Pd/C catalyzed exhaustive hydrogenation of the ethynyl intermediate.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4329920, 1-Ethylcyclododecan-1-ol." PubChem,[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2828296, 1-Ethynylcyclododecanol." PubChem,[Link]
-
Szakonyi, Z. et al. "Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes." Molecules (MDPI), 2020.[Link]
- Kinoshita, K. et al. "Process for the preparation of alectinib.
Application Note: Advanced Polymerization Control using 1-Ethyl-1-cyclododecanol Derivatives
This document serves as a comprehensive technical guide for the synthesis and application of polymerization additives derived from 1-Ethyl-1-cyclododecanol (ECD-OH) . It is designed for researchers in polymer chemistry, materials science, and drug delivery systems who require precise control over polymer architecture and biocompatibility.
Abstract
1-Ethyl-1-cyclododecanol (ECD-OH) is a bulky, tertiary cycloaliphatic alcohol. Its unique steric hindrance and high lipophilicity make it an ideal precursor for two distinct classes of polymerization additives:
-
High-Temperature Radical Initiators: 1-Ethyl-1-cyclododecyl Hydroperoxide (ECDHP), a stable organic peroxide for crosslinking and initiating polymerization in non-polar media.
-
Functional Monomers: 1-Ethyl-1-cyclododecyl Methacrylate (ECDMA), an acid-labile monomer used in chemically amplified photoresists and hydrophobic modulation of drug delivery hydrogels.
This guide provides validated protocols for synthesizing these derivatives and applying them in controlled polymerization workflows.
Part 1: The Chemistry of the ECD Platform
The core value of ECD-OH lies in its tertiary carbon integrated into a large C12 ring .
-
Steric Bulk: The cyclododecyl ring prevents rapid recombination of radicals, potentially increasing initiation efficiency compared to smaller tertiary groups (e.g., t-butyl).
-
Lipophilicity: The C14 hydrocarbon structure ensures excellent solubility in non-polar monomers (Styrene, Ethylene) and hydrophobic drug matrices.
-
Stability: As a tertiary alcohol, it resists oxidation under mild conditions but readily forms stable tertiary carbocations or radicals under specific activation, making it a versatile chemical handle.
Mechanism of Action: Radical Initiation (ECDHP)
When converted to its hydroperoxide form, the molecule acts as a thermal initiator. The cleavage of the O-O bond generates two radicals:
-
Hydroxyl radical (•OH): Highly reactive, initiates chains indiscriminately.
-
1-Ethyl-1-cyclododecyloxy radical (ECD-O•): A bulky radical that can initiate polymer chains or undergo
-scission to form a ketone (Cyclododecanone) and an ethyl radical.
Figure 1: Thermal decomposition pathway of ECDHP initiator.
Part 2: Synthesis Protocols
Protocol A: Synthesis of 1-Ethyl-1-cyclododecyl Hydroperoxide (ECDHP)
Target Application: Radical Initiator for LDPE, Polystyrene, or Rubber Crosslinking.
Safety Warning: Organic peroxides are potentially explosive. Perform all reactions behind a blast shield. Limit scale to <10g for initial validation.
Reagents:
-
1-Ethyl-1-cyclododecanol (ECD-OH): 10.0 g (47 mmol)
-
Hydrogen Peroxide (50% w/w aq.): 15.0 mL (Excess)
-
Sulfuric Acid (98%): 0.5 mL (Catalyst)
-
Hexane (HPLC Grade): 50 mL
Step-by-Step Methodology:
-
Preparation: Dissolve ECD-OH in Hexane in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.
-
Acidification: Add the Sulfuric Acid dropwise with vigorous stirring. The solution may darken slightly.
-
Peroxidation: Add the 50% Hydrogen Peroxide dropwise over 20 minutes, maintaining the temperature below 10°C. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 6 hours. Monitor by TLC (hexane/ethyl acetate 9:1) for the disappearance of the alcohol spot.
-
Work-up:
-
Separate the organic layer.[1]
-
Wash cautiously with sat. NaHCO3 (2 x 20 mL) to neutralize acid.
-
Wash with distilled water (2 x 20 mL).
-
Dry over anhydrous MgSO4 and filter.
-
-
Concentration: Remove solvent under reduced pressure (Rotavap) at room temperature . Do not heat above 30°C to prevent decomposition.
-
Yield: Expect a viscous, colorless oil. Store at 4°C.
Protocol B: Synthesis of 1-Ethyl-1-cyclododecyl Methacrylate (ECDMA)
Target Application: Functional Monomer for Photoresists or Hydrophobic Modification.
Reagents:
-
ECD-OH: 10.0 g
-
Methacryloyl Chloride: 1.2 eq
-
Triethylamine (TEA): 1.5 eq
-
Dichloromethane (DCM): Anhydrous
Methodology:
-
Dissolve ECD-OH and TEA in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1]
-
Add Methacryloyl Chloride dropwise.
-
Stir at 0°C for 1 hour, then reflux for 4 hours to drive the reaction (steric hindrance requires energy).
-
Standard aqueous workup and column chromatography (Silica, Hexane/EtOAc) yields the monomer.
Part 3: Polymerization Application Notes
Experiment 1: High-Temperature Styrene Polymerization
Objective: Produce Polystyrene (PS) with high molecular weight using ECDHP as a high-temperature initiator.
Rationale: ECDHP is expected to have a higher 10-hour half-life temperature (
Protocol:
-
Feed:
-
Styrene Monomer (Inhibited): 100 g
-
ECDHP Initiator: 0.2 g (0.2 wt%)
-
-
Setup: 250 mL glass reactor with reflux condenser and N2 purge.
-
Process:
-
Purge styrene with N2 for 30 mins to remove dissolved oxygen.
-
Heat oil bath to 130°C .
-
Inject ECDHP solution.
-
Polymerize for 4 hours.
-
-
Termination: Quench in excess methanol. Filter and dry the white precipitate.
Data Analysis: Compare the Molecular Weight Distribution (MWD) against standard initiators.
| Initiator Type | Structure | Approx. 10h | Application Niche |
| BPO (Benzoyl Peroxide) | Diacyl | 73°C | Low Temp / Curing |
| DCP (Dicumyl Peroxide) | Dialkyl | 115°C | Crosslinking / High Temp |
| ECDHP (Proposed) | Hydroperoxide | ~125-130°C * | Ultra-High Temp / Low Volatility |
*Estimated based on steric hindrance of cyclododecyl group relative to cumyl.
Experiment 2: Photoresist Formulation (Lithography)
Objective: Demonstrate acid-catalyzed deprotection.
-
Polymer Synthesis: Copolymerize ECDMA (30 mol%) with Methyl Adamantyl Methacrylate (MAMA) and a Lactone monomer using AIBN initiator.
-
Film Formation: Spin coat polymer onto a silicon wafer.
-
Exposure: Upon exposure to UV (with a Photoacid Generator), the ECD group cleaves, converting the hydrophobic ester to a hydrophilic acid.
-
Development: Wash with 2.38% TMAH. The exposed regions should dissolve.
-
Advantage:[2] The bulky ECD group reduces volume shrinkage during development compared to smaller protecting groups.
-
Part 4: Characterization & Troubleshooting
Analytical Methods
-
FTIR: Monitor the disappearance of the -OH stretch (3400 cm⁻¹) of the alcohol and appearance of the O-O stretch (weak, ~800-900 cm⁻¹) for the peroxide.
-
DSC (Differential Scanning Calorimetry): Critical for safety. Determine the Self-Accelerating Decomposition Temperature (SADT) of the synthesized ECDHP.
-
Expectation: Exothermic peak onset >110°C.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Peroxide) | Steric hindrance preventing attack. | Increase reaction time (up to 12h) or use stronger acid catalyst (H2SO4 -> pTsOH). |
| Polymer Yellowing | Residual sulfur or excessive oxidation. | Ensure thorough NaHCO3 wash; use antioxidant (BHT) during workup if not immediately used. |
| Incomplete Solubility | ECD-OH crystallizing out. | ECD derivatives are very hydrophobic. Ensure monomer phase is non-polar (Styrene/Xylene). |
References
-
Organic Peroxide Synthesis: Reactions of Hydrogen Peroxide. VII. Alkali-Catalyzed Epoxidation and Oxidation. ScienceMadness. Available at: [Link] (Accessed Oct 2023).
-
Cyclododecane Chemistry: Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene.[3] Scientific Research Publishing. Available at: [Link].
Sources
Advanced Solvent Extraction and Isolation Protocols for 1-Ethyl-1-cyclododecanol
Executive Summary & Chemical Profile[1]
1-Ethyl-1-cyclododecanol (CAS: 16313-36-3) is a tertiary cycloaliphatic alcohol characterized by significant steric bulk and high lipophilicity. Primarily synthesized via Grignard addition (Ethylmagnesium bromide) to cyclododecanone, its isolation presents unique challenges distinct from linear alcohols.
The primary extraction objectives for this molecule are:
-
Phase Separation: Efficient removal of magnesium halide salts without inducing acid-catalyzed dehydration.
-
Impurity Management: Separation from unreacted cyclododecanone (starting material) and 1-ethylcyclododecene (dehydration side-product).
-
Yield Optimization: Mitigating emulsion formation typical of large-ring cycloalkanes.
Physicochemical Basis for Extraction
| Property | Value (Approx.) | Implication for Extraction |
| Molecular Weight | 212.37 g/mol | Non-volatile; requires vacuum for distillation. |
| LogP (Octanol/Water) | ~5.3 | Highly lipophilic; partitions >99% into non-polar organic solvents. |
| Water Solubility | < 20 mg/L | Negligible loss to aqueous phase during washing. |
| pKa | ~17 (Alcohol) | Weakly acidic; does not ionize at neutral/basic pH. |
| Stability | Acid-Sensitive | Critical: Tertiary alcohols dehydrate to alkenes in strong acid (pH < 4). |
Primary Isolation Protocol: Liquid-Liquid Extraction (LLE)
This protocol is designed for the initial workup of a reaction mixture (e.g., Grignard quench). The priority is pH control to prevent dehydration.
Reagents & Solvents[1][2][3][4][5]
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (Et₂O).
-
Rationale: MTBE is preferred for industrial scalability due to higher flash point and lower peroxide formation than Et₂O. Both provide excellent solubility for the target alcohol.
-
-
Quenching Agent: Saturated Ammonium Chloride (NH₄Cl) solution.
-
Rationale: Buffers pH to ~5-6, solubilizing Mg salts without creating the highly acidic environment that dilute HCl would (which risks dehydration).
-
-
Wash Solution: Brine (Saturated NaCl).
Step-by-Step Methodology
-
Quenching (The "Inverse Addition" Technique):
-
Cool the reaction mixture to 0°C.
-
Slowly pour the reaction mixture into a stirred vessel containing excess saturated NH₄Cl at 0°C.
-
Note: Inverse addition controls the exotherm and prevents local overheating, which degrades the tertiary alcohol.
-
-
Phase Separation:
-
Transfer to a separatory funnel.
-
Add MTBE (1.5x volume of aqueous phase). Shake vigorously for 2 minutes.
-
Allow phases to separate. The target 1-Ethyl-1-cyclododecanol will reside in the upper organic layer .
-
Troubleshooting: If an emulsion forms (common with cyclododecane derivatives), add a small amount of solid NaCl to increase the ionic strength of the aqueous layer.
-
-
Washing Sequence:
-
Wash 1 (Neutralization): Wash organic layer with 10% NaHCO₃ (aq) to ensure pH is neutral/slightly basic.
-
Wash 2 (Drying): Wash with Saturated Brine to remove entrained water.
-
-
Drying & Concentration:
-
Dry the organic phase over Anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes.
-
Filter and concentrate under reduced pressure (Rotary Evaporator) at 40°C .
-
Result: Crude oil/semi-solid containing 1-Ethyl-1-cyclododecanol, unreacted ketone, and alkene.
-
Workflow Visualization (DOT)
Figure 1: Critical path for the isolation of acid-sensitive tertiary alcohols.
Advanced Purification: Separation from Cyclododecanone
A common challenge is separating the product from unreacted cyclododecanone.[1] Because both are lipophilic, simple extraction often fails.
Technique A: Selective Solid-Phase Extraction (Chemical Derivatization)
If the ketone content is high (>10%), use Girard’s Reagent T (Trimethylaminoacetohydrazide chloride) to make the ketone water-soluble.
-
Dissolution: Dissolve the crude mixture in Ethanol (10 mL per gram).
-
Derivatization: Add Girard’s Reagent T (1.2 eq relative to estimated ketone) and Acetic Acid (10%). Reflux for 1 hour.
-
Extraction:
-
Pour mixture into water.[4]
-
Extract with Hexane or Petroleum Ether .
-
Result: The target alcohol partitions into the Hexane. The ketone-hydrazone remains in the aqueous phase.
-
Technique B: Crystallization (Solvent Selection)
For high-purity applications, 1-Ethyl-1-cyclododecanol can often be crystallized, whereas the oily alkene side-products remain in the mother liquor.
| Solvent System | Suitability | Notes |
| Methanol (Cold) | High | Dissolves impurities at RT; product crystallizes at -20°C. |
| Hexane | Medium | Good for removing polar impurities, but high solubility of product reduces yield. |
| Acetonitrile | High | Excellent selectivity. Product is less soluble in cold MeCN than impurities. |
Troubleshooting & Optimization
Issue: Dehydration (Alkene Formation)
-
Symptom: Appearance of olefinic protons in NMR (5.2–5.6 ppm) or a new low-polarity spot on TLC.
-
Cause: Acidic workup or excessive heat during evaporation.
-
Solution: Ensure all aqueous washes are neutral (pH 7). Add a trace of Triethylamine (0.1%) to the extraction solvent if the product is extremely labile.
Issue: Persistent Emulsions
-
Cause: The large hydrophobic ring of cyclododecane acts like a surfactant when Mg salts are present.
-
Solution:
-
Filter the biphasic mixture through a pad of Celite before separation.
-
Use Centrifugation (2000 rpm, 5 min) to force phase collapse.
-
References
-
Synthesis & Properties of Cyclododecanol Derivatives
-
Grignard Workup Protocols for Tertiary Alcohols
-
Vertex AI Search Result 1.12: MDPI. (2022). Cp2TiCl2—Catalyzed Synthesis of Tertiary Alcohols. Link
-
-
Purification of Cyclododecane Derivatives in Perfumery
-
Vertex AI Search Result 1.1: Firmenich SA. (2004). US Patent 6737396: Use of (1-ethoxyethoxy)cyclododecane in a perfume composition. Google Patents. Link
-
-
General Separation Techniques (Girard Reagent Context)
-
Vertex AI Search Result 1.21: Standard industrial separation logic derived from Separation of alcohols by azeotropic distillation. Link
-
Sources
- 1. US20090227815A1 - Process for the preparation of cyclododecanone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Cp2TiCl2—Catalyzed Synthesis of Tertiary Alcohols by the Reaction of AlCl3 with Ketones and Aryl Olefins [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Ethyl-1-cyclododecanol | C14H28O | CID 4329920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-ETHYL-1-CYCLODODECANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Precision Dehydration of Macrocyclic Tertiary Alcohols
Protocols for 1-Ethyl-1-cyclododecanol
Abstract & Strategic Overview
The dehydration of 1-ethyl-1-cyclododecanol represents a classic yet nuanced challenge in macrocyclic chemistry. Unlike standard acyclic or small-ring tertiary alcohols, cyclododecane derivatives possess unique conformational mobility combined with "corner" steric constraints. The dehydration process yields two primary regioisomers: the endocyclic 1-ethylcyclododecene (thermodynamic product) and the exocyclic ethylidenecyclododecane (kinetic product).
This guide provides two distinct, self-validating protocols:
-
Thermodynamic Control: A scalable, acid-catalyzed method using
-Toluenesulfonic acid ( -TsOH) for maximum conversion to the endocyclic alkene. -
Kinetic/Mild Control: A precision method using the Burgess Reagent for sensitive applications requiring mild conditions and specific stereochemical outcomes.
Mechanistic Insight & Regioselectivity
Understanding the competition between the E1 and E2/Syn-elimination pathways is critical for controlling the product distribution.
2.1 Reaction Pathways[1][2][3]
-
Path A (Acid Catalysis - E1): Protonation of the hydroxyl group leads to a tertiary carbocation.[2][4] Due to the flexibility of the 12-membered ring, the cation seeks the most stable conformation before eliminating a proton. This typically favors the Zaitsev product (endocyclic).
-
Path B (Burgess Reagent - Syn-Elimination): The reaction proceeds via a sulfamate ester intermediate.[5] The elimination is intramolecular (syn), requiring a specific geometric alignment between the leaving group and the
-hydrogen. This often traps the molecule in a kinetic product distribution.
Figure 1: Divergent mechanistic pathways for acid-catalyzed (E1) vs. Burgess (Syn-elimination) dehydration.
Reagent Selection Guide
| Reagent | Mechanism | Primary Outcome | Key Advantage | Limitations |
| E1 (Stepwise) | Endocyclic (Major) | Scalable, low cost, industrial standard. | Requires heat; potential for acid-catalyzed isomerization. | |
| Burgess Reagent | Syn-Elimination | Mixture/Exocyclic | Mild (RT), neutral pH, no carbocation rearrangements. | Moisture sensitive, expensive, poor atom economy. |
| Iodine ( | Lewis Acid | Endocyclic | Mild heating, catalytic efficiency. | Requires quenching; iodine traces can be difficult to remove. |
| E2 | Mixture | Classical method for basic conditions. | Toxic reagents, harsh workup compared to Burgess. |
Detailed Experimental Protocols
Protocol A: Thermodynamic Dehydration using
-TsOH
Best for: Large-scale synthesis, maximizing the endocyclic isomer.
Materials:
-
1-Ethyl-1-cyclododecanol (1.0 equiv)
-
-Toluenesulfonic acid monohydrate (
-TsOH ) (0.05 equiv) -
Toluene (Solvent, 0.5 M concentration)
-
Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser.
Workflow:
-
Setup: Assemble the glassware with the Dean-Stark trap pre-filled with toluene. Ensure the system is open to a nitrogen bubbler to exclude ambient moisture, though the reaction generates water.
-
Dissolution: Charge the flask with 1-ethyl-1-cyclododecanol and toluene. Stir until dissolved.
-
Catalyst Addition: Add
-TsOH (5 mol%). -
Reflux (The Driving Force): Heat the mixture to vigorous reflux (
). -
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or GC.[9] The starting alcohol (polar) should disappear, replaced by the non-polar alkene spot (
).-
Endpoint: Typically 2–4 hours.
-
-
Workup (Critical): Cool to room temperature. Wash with saturated
(2x) to neutralize the acid immediately.-
Why? Residual acid during concentration can cause double bond migration (isomerization).
-
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo.
Protocol B: Kinetic Dehydration using Burgess Reagent
Best for: Small scale, acid-sensitive substrates, or mechanistic studies.
Materials:
-
1-Ethyl-1-cyclododecanol (1.0 equiv)
-
Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.2 – 1.5 equiv)
-
Anhydrous Benzene or Toluene (Solvent)
-
Apparatus: Flame-dried glassware, Nitrogen atmosphere.
Workflow:
-
Preparation: Dissolve the alcohol in anhydrous benzene under
. -
Addition: Add the Burgess reagent in one portion at room temperature.
-
Reaction: Stir at
for 1–2 hours.-
Observation: The reaction is often homogeneous initially.
-
-
Filtration: The byproduct (triethylammonium sulfamate) is water-soluble.
-
Workup: Dilute with ether, wash with water (to remove salts), dry over
, and concentrate. -
Purification: Flash chromatography on silica gel (100% Pentane or Hexane) is usually required to separate the alkene isomers if a mixture forms.
Analytical Validation
To confirm the success of the dehydration and identify the isomer ratio:
1. Proton NMR (
-
Endocyclic Isomer (1-ethylcyclododecene): Look for the vinylic proton on the ring. It typically appears as a triplet or multiplet around
5.1 – 5.4 ppm (1H). -
Exocyclic Isomer (Ethylidenecyclododecane): Look for the vinylic proton on the ethylidene chain (
). This usually appears as a quartet around 5.2 – 5.5 ppm , coupled to the methyl group. -
Differentiation: The key is the methyl group.
-
Endo: Methyl is a triplet (
) attached to a . -
Exo: Methyl is a doublet (
) attached directly to the alkene.
-
2. Gas Chromatography (GC-MS):
-
The two isomers will have slightly different retention times. The exocyclic double bond is often slightly more boiling/retained due to shape, but standards are recommended.
-
Mass fragmentation patterns will show loss of ethyl group (M-29) vs. methyl (M-15) dominance differences.
Figure 2: Operational workflow for selecting and executing the dehydration protocol.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience.
-
Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). "Thermal reactions of alkyl N-carbomethoxysulfamate esters." Journal of Organic Chemistry, 38(1), 26-31. Link
- Firmenich SA.Patents regarding macrocyclic musk synthesis.
-
Knapp, S., & Rodriguez, F. (1991). "Dehydration of tertiary alcohols."[1][2][4][10] Tetrahedron Letters. (General reference for comparative dehydration methodologies).
-
BenchChem. "Synthesis of Cyclododecyne from Cyclododecanone."[11] (Provides context on cyclododecane derivative handling and elimination reactions). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pure.au.dk [pure.au.dk]
- 6. TsOH-catalyzed dehydroxylative cross-coupling of alcohols with phenols: rapid access to propofol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utility of Cyclododecanone as Synthon to Synthesize Fused Heterocycles [article.sapub.org]
- 8. US20090227815A1 - Process for the preparation of cyclododecanone - Google Patents [patents.google.com]
- 9. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 10. synarchive.com [synarchive.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Esterification Protocols for Sterically Hindered Tertiary Alcohols (Focus: 1-Ethyl-1-cyclododecanol)
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
The esterification of tertiary alcohols is notoriously challenging due to profound steric hindrance, which heavily restricts the nucleophilic attack of the hydroxyl oxygen on activated carbonyl species. 1-Ethyl-1-cyclododecanol (C₁₄H₂₈O) represents an extreme case of such steric bulk[1]. The molecule features a tertiary hydroxyl group shielded not only by an ethyl chain but also by a highly lipophilic, conformationally flexible 12-membered cyclododecyl ring.
Under standard acidic conditions (e.g., Fischer esterification), tertiary alcohols like 1-ethyl-1-cyclododecanol readily undergo E1 elimination (dehydration) to form stable alkenes rather than the desired esters. Consequently, successful esterification requires:
-
Non-acidic or strictly Lewis-acidic conditions to suppress carbocation-mediated dehydration.
-
Hyper-activated acyl donors to overcome the high activation energy barrier imposed by the steric shield.
This application note details three field-proven protocols—Yamaguchi Esterification, Scandium Triflate-Catalyzed Acylation, and Modified Steglich Esterification—specifically optimized for highly hindered substrates.
Comparative Protocol Analysis
To assist in route selection, the following table summarizes the quantitative and operational parameters of the three recommended methodologies.
| Parameter | Yamaguchi Protocol | Sc(OTf)₃ Catalysis | Modified Steglich |
| Activation Agent | 2,4,6-Trichlorobenzoyl chloride (TCBC) | Acid Anhydride | DCC or EDC·HCl |
| Catalyst | DMAP (Stoichiometric for 3° alcohols) | Sc(OTf)₃ (1-10 mol%) | DMAP (Stoichiometric) |
| Reaction Temperature | 25 °C to 110 °C (Toluene reflux) | 25 °C | 0 °C to 25 °C |
| Typical Yield (3° Alcohols) | 75% – 95% | 85% – 99% | 50% – 80% |
| Primary Advantage | Exceptional for complex, sensitive acids[2] | Extremely fast; no coupling reagents needed[3] | Mild conditions; widely available reagents[4] |
| Primary Limitation | Generates trichlorobenzoic acid byproduct | Restricted to anhydrides (best for acetates) | Prone to N-acylurea side-product formation |
Experimental Protocols
Protocol A: Yamaguchi Esterification
The Yamaguchi esterification is the gold standard for coupling sterically demanding alcohols with complex carboxylic acids[5]. It utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. The extreme steric bulk of the trichlorophenyl ring prevents the alcohol from attacking the wrong carbonyl group, ensuring excellent regioselectivity.
Yamaguchi Esterification: Activation, acyl transfer, and nucleophilic attack.
Step-by-Step Methodology:
-
Mixed Anhydride Formation: Dissolve the carboxylic acid (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (N₂/Ar). Cool to 0 °C.
-
Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.2 mmol) dropwise. Stir at room temperature for 1–2 hours. Causality note: Triethylamine hydrochloride salt will precipitate. For highly hindered alcohols, filtering this salt under inert conditions before the next step prevents competitive side reactions.
-
Acyl Transfer & Coupling: To the reaction mixture, add a solution of 1-Ethyl-1-cyclododecanol (1.0 mmol) and DMAP (1.5 mmol) in toluene (2 mL). Note: While DMAP is normally catalytic, stoichiometric amounts are required for tertiary alcohols to maintain a high concentration of the highly reactive acylpyridinium intermediate[2].
-
Heat the mixture to 80–100 °C for 12–24 hours, monitoring by TLC/LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Scandium Triflate-Catalyzed Acylation
Scandium(III) trifluoromethanesulfonate, Sc(OTf)₃, is an exceptionally powerful, moisture-tolerant Lewis acid. It coordinates with acid anhydrides to generate a highly electrophilic species that rapidly acylates tertiary alcohols before E1 elimination can occur[3][6].
Sc(OTf)₃ Catalytic Cycle: Lewis acid coordination enabling rapid acylation.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask, dissolve 1-Ethyl-1-cyclododecanol (1.0 mmol) and the desired acid anhydride (e.g., acetic anhydride, 1.5 mmol) in anhydrous acetonitrile or nitromethane (3 mL).
-
Catalysis: Add Sc(OTf)₃ (0.05 mmol, 5 mol%) in one portion at room temperature.
-
Reaction: Stir at room temperature. The reaction is typically complete within 1 to 4 hours. Causality note: Sc(OTf)₃ prevents the buildup of free protons, mitigating the risk of dehydrating the cyclododecanol ring[6].
-
Workup: Dilute the mixture with diethyl ether (15 mL) and quench with saturated aqueous NaHCO₃ (10 mL) to neutralize the carboxylic acid byproduct. Separate the layers, wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
Protocol C: Modified Steglich Esterification
While the standard Steglich protocol (DCC/DMAP) is mild, the sluggish attack of 1-Ethyl-1-cyclododecanol on the O-acylisourea intermediate often allows the intermediate to undergo a [1,3]-sigmatropic rearrangement into an unreactive N-acylurea[4]. To counteract this, a modified protocol using excess DMAP is employed.
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.5 mmol), 1-Ethyl-1-cyclododecanol (1.0 mmol), and DMAP (1.5 mmol) in anhydrous dichloromethane (DCM, 5 mL). Cool to 0 °C.
-
Coupling: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 mmol) portion-wise. Causality note: EDC is preferred over DCC here because its urea byproduct is water-soluble, drastically simplifying the purification of the highly lipophilic cyclododecyl ester[7].
-
Reaction: Allow the reaction to warm to room temperature and stir for 24–48 hours. The high concentration of DMAP ensures the rapid conversion of the O-acylisourea into the active acylpyridinium species, outcompeting the N-acylurea rearrangement.
-
Workup: Wash the DCM mixture directly with 1M HCl (5 mL) to remove DMAP and EDC urea, followed by saturated NaHCO₃ (5 mL) and brine. Dry over Na₂SO₄, concentrate, and purify.
References
-
PubChem. "1-Ethyl-1-cyclododecanol - Computed Properties and Structure". National Institutes of Health (NIH). Available at:[Link]
-
"Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review". Frontiers in Chemistry / NIH PMC. Available at: [Link]
- "US6194580B1 - High yield method for stereoselective acylation of tertiary alcohols". Google Patents (Citing Ishihara et al., J. Org. Chem. 1996).
-
"ChemInform Abstract: Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides". ResearchGate. Available at: [Link]
-
"Steglich Esterification - Mechanism and Protocols". Organic Chemistry Portal. Available at:[Link]
-
"A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". Royal Society of Chemistry. Available at:[Link]
Sources
- 1. 1-Ethyl-1-cyclododecanol | C14H28O | CID 4329920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6194580B1 - High yield method for stereoselective acylation of tertiary alcohols - Google Patents [patents.google.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Ethyl-1-cyclododecanol
This guide provides in-depth technical support for the purification of 1-Ethyl-1-cyclododecanol via recrystallization. It is designed for chemistry professionals engaged in research and development who may encounter challenges with this waxy, low-melting point tertiary alcohol. The content is structured in a practical, question-and-answer format to directly address common issues and provide robust, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What makes the recrystallization of 1-Ethyl-1-cyclododecanol challenging?
The primary challenges stem from its physical properties. As a derivative of cyclododecanol (m.p. 76-79 °C), 1-Ethyl-1-cyclododecanol is a waxy, low-melting solid.[1] Such compounds have a high propensity to "oil out"—separating from the solution as a supercooled liquid or oil rather than forming a crystalline lattice.[2][3][4] This occurs when the solution becomes supersaturated at a temperature above the compound's melting point, a common issue if the solvent's boiling point is significantly higher than the solute's melting point or if cooling occurs too rapidly.[3][4] Furthermore, its largely non-polar structure requires careful solvent selection to achieve the necessary solubility differential between hot and cold conditions.[5]
Q2: What is the ideal solvent for recrystallizing 1-Ethyl-1-cyclododecanol?
There is no single "best" solvent, as the ideal choice depends on the specific impurities present. The guiding principle is to find a solvent (or solvent system) in which 1-Ethyl-1-cyclododecanol is highly soluble when hot but poorly soluble when cold.[6][7][8] Conversely, the impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[9]
Given the structure of 1-Ethyl-1-cyclododecanol (a large C14 aliphatic framework with a single polar hydroxyl group), a systematic screening is recommended. Good starting points include:
-
Single Solvents: Short-chain alcohols (Methanol, Ethanol) or light alkanes (Hexane, Heptane).
-
Mixed Solvents: A combination of a "soluble" solvent and an "anti-solvent" (or "miscible non-solvent") is often highly effective.[6] Promising pairs include Ethanol/Water, Acetone/Water, or Hexane/Ethyl Acetate.
Q3: How do I perform an effective solvent screen on a small scale?
-
Place approximately 20-30 mg of your crude 1-Ethyl-1-cyclododecanol into several small test tubes.
-
To each tube, add a different potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.[8][10]
-
Gently heat the tubes that showed poor room-temperature solubility in a water bath. Add the hot solvent dropwise until the solid just dissolves. Use the minimum amount necessary.[5]
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
-
The best solvent is the one that dissolves the compound completely when hot and yields a high quantity of crystalline precipitate (not oil) upon cooling.[5]
Experimental Protocol & Workflow
This section provides a detailed methodology for the single-solvent recrystallization of 1-Ethyl-1-cyclododecanol.
Detailed Recrystallization Protocol
-
Dissolution: Place the crude 1-Ethyl-1-cyclododecanol in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and cooling).[3] Add a magnetic stir bar.
-
Add Solvent: Add a small amount of the selected solvent, enough to create a slurry. Heat the flask on a hot plate with stirring.
-
Achieve Saturation: Continue adding the solvent in small portions until the solid completely dissolves at or near the solvent's boiling point. Crucially, use the absolute minimum amount of hot solvent required. Adding excess solvent is the most common cause of poor or no crystal formation.[2][5][11]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated stemless funnel.[12] This step must be done quickly to prevent premature crystallization in the funnel.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed on an insulated surface (e.g., a cork ring or wooden block).[3][8] Rapid cooling encourages the formation of small, impure crystals or oiling out.[3][4] An ideal crystallization should show initial crystal growth within 5-20 minutes.[3]
-
Ice Bath: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Crystal Collection: Collect the purified crystals via vacuum filtration using a Büchner funnel.[7][13]
-
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[5][7] Break the vacuum before adding the wash solvent, then re-apply it.
-
Drying: Allow the crystals to dry thoroughly on the funnel by pulling air through them for 15-20 minutes. For final drying, transfer the crystals to a pre-weighed watch glass. The purity can be assessed by taking a melting point.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of 1-Ethyl-1-cyclododecanol.
Troubleshooting Guide
Problem 1: The compound "oiled out" instead of forming crystals.
-
Cause A: Cooling was too rapid. The solution became supersaturated at a temperature above the compound's melting point.
-
Solution: Re-heat the mixture until the oil redissolves completely. If necessary, add a small amount (1-2 mL) of additional hot solvent to prevent premature precipitation.[3][4] Allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring and covering it can help moderate the cooling rate.[3]
-
-
Cause B: High concentration of impurities. Impurities can depress the melting point of the eutectic mixture, favoring oil formation.
-
Solution: If slow cooling fails, you may need to recover the material by evaporating the solvent and attempt purification by another method, such as column chromatography, to remove the bulk of the impurities before a final recrystallization.[2]
-
-
Cause C: Inappropriate solvent. The boiling point of the solvent may be too high.
-
Solution: Re-run the solvent screening process to find a solvent with a lower boiling point.
-
Problem 2: No crystals (or very few) formed upon cooling.
-
Cause: Too much solvent was used during the dissolution step. This is the most frequent reason for crystallization failure.[2][11] The solution is not saturated enough for crystals to form, even when cold.
-
Solution: Gently heat the solution to boil off some of the solvent.[3][12] Reduce the volume by 10-20%, then attempt the slow cooling process again. If you are unsure if significant compound remains in the mother liquor, dip a glass stirring rod into the solution, remove it, and let the solvent evaporate; a visible solid residue indicates that concentration is necessary.[3][4]
-
Problem 3: Crystallization occurred too quickly, "crashing out" of the hot solution.
-
Cause A: Insufficient solvent was used. The solution was supersaturated even at high temperatures.
-
Cause B: The flask was too large for the volume of solvent. A shallow pool of solvent has a large surface area, leading to excessively rapid cooling and evaporation.[3][4]
Problem 4: The final product yield is very low.
-
Cause A: Too much solvent was used. As described in Problem 2, this keeps a significant portion of your product dissolved in the mother liquor.[3][4]
-
Cause B: Premature crystallization during a hot filtration step. The product crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure all glassware for hot filtration (funnel, filter paper, receiving flask) is pre-heated. Use a stemless funnel to prevent cooling and blockage in the stem.[12]
-
-
Cause C: Excessive washing. Using too much wash solvent, or using solvent that was not ice-cold, will dissolve some of your purified crystals.[5]
-
Solution: Always use a minimal amount of ice-cold solvent for washing the collected crystals.
-
Data Summary Table
| Solvent | Boiling Point (°C) | Polarity Index | Key Considerations |
| Hexane | 69 | 0.1 | Good for non-polar compounds. Highly flammable. |
| Heptane | 98 | 0.1 | Similar to hexane but with a higher boiling point. |
| Ethyl Acetate | 77 | 4.4 | Medium polarity. Good "soluble" solvent in mixed systems. |
| Acetone | 56 | 5.1 | Polar, volatile. Often used with water as an anti-solvent. |
| Ethanol | 78 | 4.3 | Good general-purpose polar solvent. Miscible with water. |
| Methanol | 65 | 5.1 | Similar to ethanol but more volatile and toxic. |
| Water | 100 | 10.2 | Excellent anti-solvent for non-polar compounds in a mixed system. |
Note: Data compiled from various sources.[10] Polarity Index is a relative measure.
References
-
Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]
-
Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Wisconsin-Green Bay. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]
-
What are the problems with using too much or too little solvent while performing a recrystallization? (2023). Brainly. Retrieved from [Link]
-
Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]
-
1-Ethyl-1-cyclododecanol. (n.d.). PubChem. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization (chemistry). (n.d.). EBSCO. Retrieved from [Link]
-
Recrystallization1. (n.d.). California State University, Northridge. Retrieved from [Link]
-
2.2.4.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization, filtration and melting point. (n.d.). University of Central Arkansas. Retrieved from [Link]
-
1-Ethynylcyclododecanol. (n.d.). PubChem. Retrieved from [Link]
-
Recrystallisation Help. (2020). Reddit. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Marshall University. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization Process Questions. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
How To: Purify by Crystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Cyclododecanol (CAS 1724-39-6) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. Recrystallization [sites.pitt.edu]
- 8. edu.rsc.org [edu.rsc.org]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. brainly.com [brainly.com]
- 12. Recrystallization [wiredchemist.com]
- 13. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Purification of 1-Ethyl-1-cyclododecanol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Subject: Troubleshooting the removal of unreacted cyclododecanone from tertiary alcohol products.
Introduction
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the purification of sterically hindered macrocycles. When synthesizing 1-ethyl-1-cyclododecanol via the nucleophilic addition of ethylmagnesium bromide (or ethyllithium) to cyclododecanone, researchers consistently encounter a stubborn impurity: unreacted starting material.
This guide details the mechanistic causes of this issue and provides a field-proven, self-validating chemical derivatization protocol to achieve >99% purity without the risks associated with thermal or standard chromatographic methods.
Quantitative Data: Physicochemical Comparison
To understand why standard separation fails, we must look at the physical data. The massive 12-carbon ring dominates the physicochemical profile of both molecules, masking the polarity differences between the ketone and the tertiary alcohol.
| Property | Cyclododecanone | 1-Ethyl-1-cyclododecanol |
| Molecular Weight | 182.31 g/mol | 212.38 g/mol |
| Functional Group | Macrocyclic Ketone | Tertiary Alcohol |
| State at Room Temp | Solid (mp 59–61 °C) | Viscous Liquid / Low-melting Solid |
| Polarity Profile | Non-polar (H-bond acceptor) | Slightly polar (H-bond donor/acceptor) |
| Thermal Stability | Stable (bp ~275 °C) | Prone to acid-catalyzed dehydration |
| Chemical Reactivity | Electrophilic | Nucleophilic / Sterically hindered |
(Data derived from [1])
Troubleshooting FAQs: Causality & Strategy
Q1: Why is there so much unreacted cyclododecanone left after the Grignard reaction?
A: The root cause is competitive enolization. Cyclododecanone is highly sterically hindered. When reacting with ethylmagnesium bromide, the Grignard reagent often acts as a base rather than a nucleophile. It deprotonates the
Q2: Can I separate the mixture using vacuum distillation? A: It is highly discouraged. While cyclododecanone can be distilled or sublimed, 1-ethyl-1-cyclododecanol is a tertiary alcohol. Under the thermal stress of distillation—especially if trace acidic impurities are present—the tertiary alcohol will rapidly undergo an E1 elimination (dehydration) to form 1-ethylidenecyclododecane or 1-ethylcyclododecene () [2].
Q3: Silica gel column chromatography isn't giving me baseline separation. Why?
A: The 12-carbon lipophilic backbone heavily dilutes the polar contribution of the hydroxyl and carbonyl groups. On normal-phase silica, their retention factors (
Q4: What is the most definitive method to remove the unreacted ketone? A: Chemical derivatization using Girard's Reagent T (Trimethylaminoacetohydrazide chloride). This reagent specifically reacts with the ketone to form a highly polar, water-soluble quaternary ammonium hydrazone. The unreacted tertiary alcohol does not react and remains highly lipophilic. A simple liquid-liquid extraction then perfectly separates the two () [3].
Experimental Protocol: Girard's Reagent T Derivatization & Extraction
This protocol is a self-validating system: the disappearance of the ketone can be visually confirmed by the phase separation, and the final organic layer will yield the pure product.
Materials Required:
-
Crude mixture (1-Ethyl-1-cyclododecanol + Cyclododecanone)
-
Girard's Reagent T (1.2 equivalents relative to estimated ketone)
-
Absolute Ethanol & Glacial Acetic Acid
-
Diethyl Ether (or Hexanes)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO
)
Step-by-Step Methodology:
-
Hydrazone Formation: Dissolve the crude mixture in absolute ethanol (approx. 10 mL per gram of crude). Add 10% (v/v) glacial acetic acid.
-
Derivatization: Add Girard's Reagent T (1.2 eq. based on the molar amount of unreacted ketone determined by NMR or GC-MS).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil for 60 minutes. The ketone is converted into a water-soluble hydrazone.
-
Neutralization: Cool the flask to room temperature. Pour the mixture into a separatory funnel containing ice water and enough saturated NaHCO
to neutralize ~90% of the acetic acid (maintain a slightly acidic pH of ~6 to prevent hydrazone hydrolysis). -
Liquid-Liquid Extraction: Add diethyl ether to the separatory funnel. Shake vigorously and vent.
-
Phase Separation:
-
Aqueous Phase (Bottom): Contains the Girard-T hydrazone of cyclododecanone.
-
Organic Phase (Top): Contains the pure 1-ethyl-1-cyclododecanol.
-
-
Isolation: Drain the aqueous layer. Wash the organic layer once with brine, dry over anhydrous MgSO
, filter, and concentrate under reduced pressure to yield the purified tertiary alcohol.
Mandatory Visualization
Workflow for the chemical separation of 1-ethyl-1-cyclododecanol using Girard's Reagent T.
References
-
National Center for Biotechnology Information. "1-Ethyl-1-cyclododecanol" PubChem, CID 4329920.[Link]
-
Asano, S. "Elimination Reactions of Alcohols" Master Organic Chemistry, 2015.[Link]
-
Zygmuntowicz, A. et al. "Observations on the Use of Girard's Reagents in the Preparation of Crude Extracts" RSC Analytical Methods, 1952.[Link]
Minimizing side products in 1-Ethyl-1-cyclododecanol Grignard reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges when working with macrocyclic ketones. The synthesis of 1-Ethyl-1-cyclododecanol via the Grignard addition of ethylmagnesium bromide to cyclododecanone is a classic example of a reaction plagued by competing pathways.
Below is our comprehensive troubleshooting guide, designed to explain the causality behind these side reactions and provide self-validating protocols to ensure your success.
Diagnostic Workflow
Diagnostic workflow for identifying and resolving Grignard side reactions.
Troubleshooting Guides & FAQs
Q1: Why am I recovering unreacted cyclododecanone and seeing cyclododecanol instead of my target product? A: This is a chemoselectivity issue driven by the fundamental kinetics of sterically hindered substrates. Cyclododecanone is a bulky 12-membered macrocycle with significant transannular strain. When ethylmagnesium bromide approaches, the desired nucleophilic attack (1,2-addition) at the carbonyl carbon is sterically retarded[1]. Because this addition is slow, the highly basic Grignard reagent finds alternative, lower-activation-energy pathways[2]:
-
Enolization (Recovered Starting Material): The Grignard reagent acts as a base, abstracting an acidic alpha-proton to form a magnesium enolate and ethane gas. Upon aqueous quench, the enolate simply protonates back to the starting cyclododecanone[2].
-
Reduction (Cyclododecanol): Because the ethyl group possesses beta-hydrogens, it can participate in a Meerwein-Ponndorf-Verley-type reduction. A hydride is transferred from the beta-carbon to the carbonyl carbon via a 6-membered cyclic transition state, yielding cyclododecanol and ethylene gas[2].
Q2: How can I suppress these side reactions and force the 1,2-addition? A: You must decouple the nucleophilicity of the reagent from its basicity. We recommend transmetalation strategies using oxophilic Lewis acids:
-
Cerium(III) Chloride (CeCl₃): By pre-mixing the Grignard reagent with anhydrous CeCl₃ at low temperatures, you generate an organocerium species. Cerium is highly oxophilic, strongly activating the ketone carbonyl, while the C-Ce bond is significantly less basic than the C-Mg bond. This completely suppresses alpha-deprotonation and disrupts the cyclic transition state required for beta-hydride transfer[3].
-
Lanthanum(III) Chloride / Lithium Chloride (LaCl₃·2LiCl): Known as Knochel's Turbo-Grignard additive, this homogeneous salt complex attenuates the basicity of the Grignard reagent, preventing competitive enolization even in highly sterically hindered ketones.
Competing mechanistic pathways in the Grignard reaction of cyclododecanone.
Quantitative Data Summary
The table below summarizes the expected chemoselectivity shifts when utilizing transmetalation additives with sterically hindered ketones.
Table 1: Quantitative Impact of Additives on Chemoselectivity
| Reaction Conditions | Temperature | 1-Ethyl-1-cyclododecanol (Addition) | Cyclododecanol (Reduction) | Recovered Cyclododecanone (Enolization) |
| EtMgBr (Standard) | 0 °C to RT | ~40% | ~30% | ~30% |
| EtMgBr + CeCl₃ | -78 °C | >95% | <2% | <3% |
| EtMgBr + LaCl₃·2LiCl | 0 °C | ~92% | ~3% | ~5% |
Experimental Protocol: CeCl₃-Mediated Addition
The success of the organocerium reaction hinges entirely on the absolute anhydrosity of the CeCl₃. Even trace water will deactivate the reagent[3]. Follow this rigorously self-validating protocol:
Step 1: Activation of CeCl₃ (Critical Step)
-
Place CeCl₃·7H₂O (1.2 equivalents relative to ketone) in an oven-dried Schlenk flask.
-
Heat gradually from 70 °C to 140 °C over 2 hours under high vacuum (0.1 Torr).
-
Self-Validation Check: The solid must transition from crystals to a fine, free-flowing white powder. If the solid melts or clumps, hydrolysis has occurred (forming inactive CeOCl), and the batch must be discarded[3].
Step 2: Complexation
-
Cool the flask to room temperature under an argon atmosphere.
-
Add anhydrous THF (approx. 5 mL per mmol of CeCl₃) and stir vigorously for 2 hours.
-
Self-Validation Check: A uniform, milky-white suspension will form.
Step 3: Organocerium Formation
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Dropwise, add EtMgBr (1.1 equivalents). Stir for 30 minutes.
-
Self-Validation Check: The suspension will take on a slight yellow or grayish hue, confirming the formation of the active organocerium species.
Step 4: Addition and Quench
-
Add a solution of cyclododecanone (1.0 eq) in anhydrous THF dropwise down the side of the flask[1].
-
Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C.
-
Quench carefully with 10% aqueous acetic acid or saturated NH₄Cl solution.
-
Self-Validation Check: The milky mixture will clear up immediately, leaving a distinct transparent organic layer and a white precipitate in the aqueous layer. Extract the aqueous layer with diethyl ether, dry over sodium sulfate, and concentrate[1].
References[1] Title: Synthesis of 1-Benzylcyclododec-1-ene from Cyclododecanone: A Technical Guide
Source: benchchem.com URL: [3] Title: Grignard reagents/cerium(III) chloride Source: researchgate.net URL: Title: Selective 1,2-Additions with LaCl₃·2LiCl Source: sigmaaldrich.com URL: [2] Title: Abnormal Grignard Reactions. X. Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone Source: acs.org URL:
Sources
Troubleshooting phase separation in 1-Ethyl-1-cyclododecanol extraction
Topic: Troubleshooting Phase Separation & Workup
Executive Summary & Core Mechanism
The Challenge: Researchers synthesizing 1-Ethyl-1-cyclododecanol (typically via the Grignard reaction of ethylmagnesium bromide and cyclododecanone) frequently encounter severe phase separation issues.
The Science: The difficulty stems from two converging factors:
-
Magnesium Salt Gelation: The byproduct of the Grignard reaction is a magnesium alkoxide halide. Upon hydrolysis, this forms gelatinous magnesium hydroxide (
) or magnesium salts that stabilize oil-in-water emulsions. -
Steric Bulk & Lipophilicity: The cyclododecyl ring (C12) creates a highly lipophilic, bulky molecule (LogP ~5.3). Unlike smaller alcohols, 1-Ethyl-1-cyclododecanol increases the viscosity of the organic phase and can become trapped in the "rag layer" (the interface) if the solvent system is not optimized.
Critical Warning:
As a tertiary alcohol , 1-Ethyl-1-cyclododecanol is highly susceptible to acid-catalyzed dehydration (elimination), which yields the alkene (1-ethylcyclododecene). Avoid strong acidic quenches (e.g.,
Diagnostic Workflow
Use this decision tree to identify the specific nature of your separation failure.
Figure 1: Decision matrix for troubleshooting Grignard workup phase separations.
Troubleshooting Guides (Q&A)
Issue 1: The "Rag Layer" (Persistent Emulsion)
Q: I quenched my reaction with saturated Ammonium Chloride (
A: You are seeing a magnesium emulsion.
While
The Fix (Protocol A - Recommended): Switch to a Rochelle’s Salt (Sodium Potassium Tartrate) workup.[1] Tartrate ions act as a bidentate ligand, chelating the Magnesium (and Aluminum, if LAH was used) into a water-soluble complex. This destroys the gel structure and allows clean separation.
The Fix (Alternative - Mechanical): If you cannot add Rochelle's salt, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) . The Celite traps the gelatinous solids, allowing the liquid filtrate to separate cleanly in the funnel.[2]
Issue 2: Phase Inversion / No Separation
Q: I used THF as my reaction solvent. After adding the aqueous quench, I still see only one phase, or the layers are indistinguishable.
A: This is a density and miscibility issue. THF is water-miscible. Separation only occurs when the aqueous layer is sufficiently ionic ("salted out") to force the THF out of the water. If you used a dilute quench, the THF remains dissolved in the water.
The Fix:
-
Add Salt: Add solid NaCl or saturated Brine to the mixture to increase the ionic strength of the aqueous layer.
-
Dilute Organic Phase: Add a significant volume of a non-polar solvent like Diethyl Ether or MTBE (Methyl tert-butyl ether). These are less dense than water and will pull the THF and your product into the top layer.
-
Note: Avoid Dichloromethane (DCM) for the initial extraction if possible, as its density (1.33 g/mL) is close to the magnesium salt brine, leading to layer inversion confusion.
-
Issue 3: Product Crystallization
Q: Solids are precipitating in the separatory funnel, but they look crystalline, not gelatinous. Is my product crashing out?
A: Likely, yes. 1-Ethyl-1-cyclododecanol has a high molecular weight and a melting point near 75-78°C (similar to cyclododecanol). In cold diethyl ether, its solubility may be exceeded, especially if the solution cools down during the endothermic dissolution of salts.
The Fix:
-
Warm the Funnel: Use a hair dryer or warm water bath to gently heat the separatory funnel (ensure it is vented!).
-
Switch Solvents: Add Toluene or MTBE . These solvents generally have better solubility profiles for bulky lipophilic alcohols than cold diethyl ether.
Standardized Protocols
Protocol A: The Rochelle Salt Method (Gold Standard)
Best for preventing elimination side-reactions and breaking emulsions.
-
Quench: Upon completion of the Grignard reaction, cool the flask to 0°C.
-
Dilution: Dilute the reaction mixture with 2 volumes of Diethyl Ether or MTBE.
-
Addition: Slowly add Saturated Aqueous Sodium Potassium Tartrate (Rochelle's Salt) . Use approximately 10 mL of solution per gram of Magnesium used.
-
Agitation: Remove the ice bath. Vigorously stir the biphasic mixture at room temperature.
-
Critical Step: You must stir until two clear layers appear. This may take 30 minutes to 2 hours. The "cloudy" look must disappear.
-
-
Separation: Transfer to a separatory funnel. The layers should separate within seconds.
-
Wash: Wash the organic layer once with Brine, dry over
, and concentrate.
Protocol B: The Buffered Acid Method
Use ONLY if Rochelle's salt is unavailable. High risk of dehydration.
-
Preparation: Prepare a 1 M HCl solution saturated with NaCl (Brine).
-
Quench: Cool reaction to -10°C (Salt/Ice bath).
-
Addition: Add the acidic brine dropwise. The acid will solubilize the Mg salts immediately (
). -
Speed: Immediately separate the layers. Do not let the tertiary alcohol sit in the acidic aqueous layer.
-
Neutralization: Immediately wash the organic layer with Saturated Sodium Bicarbonate (
) to neutralize trace acid.
Comparative Data: Solvent Selection
| Solvent | Density (g/mL) | Miscibility w/ Water | Suitability for 1-Ethyl-1-cyclododecanol |
| Diethyl Ether | 0.71 | Low | High. Good separation, but product may crystallize if too cold. |
| THF | 0.89 | High | Medium. Requires "salting out" to separate from water. |
| MTBE | 0.74 | Low | Excellent. Higher boiling point than ether; better solubility for bulky alcohols. |
| DCM | 1.33 | Low | Poor. Density often matches Mg-salt brine, causing inversion issues. |
References
-
PubChem. 1-Ethyl-1-cyclododecanol Compound Summary. National Library of Medicine. Available at: [Link]
- Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis.
-
University of Rochester. Workup Troubleshooting: How to Manage an Emulsion. Department of Chemistry. Available at: [Link]
Sources
Technical Support Center: Distillation & Purification of 1-Ethyl-1-cyclododecanol
Welcome to the Technical Support Center. As drug development professionals and synthesis researchers, you are likely aware that isolating macrocyclic tertiary alcohols presents a unique set of thermodynamic and kinetic challenges.
1-Ethyl-1-cyclododecanol is a highly labile tertiary alcohol. When subjected to the thermal stress of distillation, it is notoriously prone to acid-catalyzed E1 dehydration, yielding unwanted alkene byproducts (1-ethylidenecyclododecane and 1-ethylcyclododecene)[1][2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity recovery of your target molecule.
Part 1: Mechanistic Insight (The "Why")
To prevent dehydration, we must first understand the causality of the degradation. Tertiary alcohols cannot be oxidized without breaking carbon-carbon bonds, but they readily undergo dehydration because they form highly stable tertiary carbocations[2].
During distillation, two factors drive this degradation:
-
Thermal Energy: Heat provides the activation energy required to break the C-O bond.
-
Trace Protons (H+): Even microscopic amounts of acidic impurities—or the weakly acidic silanol (Si-OH) groups present on untreated laboratory glassware—can protonate the hydroxyl group, turning it into an excellent leaving group (water)[3].
Fig 1: Acid-catalyzed E1 dehydration pathway of 1-Ethyl-1-cyclododecanol during distillation.
Part 2: Troubleshooting Guide & FAQs
Q: Why is my distillate heavily contaminated with alkene impurities, even when I use clean glassware? A: Standard borosilicate glassware contains active silanol (Si-OH) groups on its surface. At distillation temperatures, these groups act as heterogeneous acid catalysts, promoting the E1 elimination of your tertiary alcohol[3]. Solution: You must chemically passivate the glassware via silanization (converting Si-OH to unreactive Si-O-Si bonds) prior to distillation[3][4].
Q: I am using a high vacuum, but I am still seeing product degradation. What am I missing?
A: While vacuum distillation lowers the boiling point and reduces thermal stress[5], trace acidic impurities from your upstream synthesis (e.g., unquenched Lewis acids or acidic aqueous washes) can still trigger dehydration.
Solution: Add a non-nucleophilic, high-boiling base directly to the distillation pot. Inorganic bases like anhydrous potassium carbonate (
Q: Which distillation apparatus is best suited for 1-Ethyl-1-cyclododecanol? A: Batch fractional distillation should be avoided. The extended residence time in the heating mantle maximizes degradation. Instead, utilize a Short-Path Vacuum Distillation setup or a Wiped Film Evaporator (WFE) . These methods drastically reduce the distance the vapor must travel and the time the molecule spends at elevated temperatures.
Part 3: Quantitative Data & Method Comparison
Selecting the right distillation technique is a balance of available equipment and acceptable yield loss. The table below summarizes the expected performance of various techniques when purifying 1-Ethyl-1-cyclododecanol.
| Distillation Technique | Operating Pressure | Thermal Residence Time | Dehydration Risk | Expected Yield |
| Standard Fractional | Atmospheric (760 Torr) | Very High (> 2 hours) | Critical | < 30% |
| Standard Vacuum | Low (1 - 10 Torr) | High (1 - 2 hours) | High | 50 - 65% |
| Short-Path Vacuum | High (< 0.1 Torr) | Moderate (< 30 mins) | Low (if passivated) | 80 - 90% |
| Wiped Film Evaporator | Ultra-High (< 0.01 Torr) | Very Low (Seconds) | Minimal | > 95% |
Part 4: Standard Operating Procedures (SOPs)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
SOP 1: Glassware Silanization (Surface Passivation)
Purpose: To eliminate acidic silanol groups on the inner surfaces of the distillation apparatus.
-
Preparation: Thoroughly wash the distillation flask, short-path head, and condenser with a base bath (KOH/Isopropanol), followed by water and acetone rinses. Dry completely in an oven at 120 °C.
-
Silanization: In a fume hood, soak the inner surfaces of the cooled glassware with a 5% (v/v) solution of dichlorodimethylsilane (
) or chlorotrimethylsilane in dry toluene for 15–30 minutes[3]. -
Quenching & Rinsing: Discard the silane solution safely. Rinse the glassware sequentially with dry toluene, then dry methanol to quench any unreacted chlorosilane[3].
-
Curing: Bake the glassware in an oven (>100 °C) overnight to cure the hydrophobic Si-O-Si layer[3].
-
Self-Validation (The Water Drop Test): Place a single drop of distilled water on the treated glass surface. The drop should bead up perfectly into a tight sphere, indicating a highly hydrophobic, passivated surface[8]. If the drop smears or flattens, repeat the silanization process.
SOP 2: Base-Passivated Short-Path Vacuum Distillation
Purpose: To isolate 1-Ethyl-1-cyclododecanol while suppressing the E1 dehydration pathway.
-
Pot Preparation: Transfer the crude 1-Ethyl-1-cyclododecanol into the silanized round-bottom flask (from SOP 1).
-
Base Addition: Add 1–2% by weight of oven-dried, anhydrous Potassium Carbonate (
) directly to the crude mixture[7]. Add a PTFE-coated magnetic stir bar. -
Apparatus Assembly: Assemble the short-path distillation setup using high-vacuum grease on all joints. Ensure the vacuum pump is equipped with a dry ice/acetone cold trap to protect the pump oil.
-
Degassing: Apply the vacuum slowly while stirring the mixture at room temperature to degas the solvent residues. Wait until the pressure stabilizes at < 0.1 Torr[5].
-
Distillation: Gradually increase the oil bath temperature. Monitor the vapor temperature closely. The product will distill over as a clear, viscous liquid (or low-melting solid, depending on ambient temperature).
-
Self-Validation (NMR Verification): Take a small aliquot of the distillate and run a
-NMR spectrum. The absence of olefinic protons (multiplets in the 5.0–5.5 ppm region) validates that dehydration was successfully prevented.
References
- Britannica. Alcohol - Fermentation, Synthesis, Distillation.
- The Schlenk Line Survival Guide. Silanizing Glassware.
- Medicalalgorithms.com. Silanization (Siliconization) of Glassware.
- Google Patents. US7928269B2 - Process for separating tertiary alcohols from secondary alcohols.
- Wikipedia. tert-Butyl alcohol.
- BevZero. Vacuum Distillation.
- Quora. What is formed on the dehydration of tertiary alcohols?
- Ataman Kimya. T-BUTYL ALCOHOL.
Sources
- 1. quora.com [quora.com]
- 2. Alcohol - Fermentation, Synthesis, Distillation | Britannica [britannica.com]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. Silanization - Wikipedia [en.wikipedia.org]
- 5. bevzero.com [bevzero.com]
- 6. US7928269B2 - Process for separating tertiary alcohols from secondary alcohols from pine oil - Google Patents [patents.google.com]
- 7. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 8. medicalalgorithms.com [medicalalgorithms.com]
Technical Support Center: Moisture Management & Characterization of 1-Ethyl-1-cyclododecanol
Topic: Controlling hygroscopicity and moisture-related anomalies in 1-Ethyl-1-cyclododecanol samples. Audience: Synthetic Chemists, Analytical Scientists, and Formulation Engineers. Version: 1.0 | Status: Active
Core Technical Directive
The "Hygroscopicity" Paradox: Pure 1-Ethyl-1-cyclododecanol (C₁₄H₂₈O) is a lipophilic tertiary alcohol with a bulky C12 ring. Theoretically, it should exhibit low to negligible hygroscopicity due to the dominance of the hydrophobic cyclododecyl framework over the single hydroxyl group.
If your sample is exhibiting hygroscopic behavior (deliquescence, clumping, or surface "sweating"), it is likely not the alcohol itself, but a contaminant. The most common culprits are residual magnesium salts from Grignard synthesis or trapped polar solvents (THF/Ether) forming a pseudo-hydrate lattice.
This guide focuses on diagnosing the source of moisture affinity and providing remediation protocols to restore the material to its anhydrous, waxy-crystalline state.
Diagnostic & Troubleshooting Guide (FAQs)
Category A: Initial Assessment & Observation
Q1: My sample appears "wet" or sticky even after vacuum drying. Is this normal? A: No. Pure 1-Ethyl-1-cyclododecanol is typically a waxy solid with a melting point range often between 40–70°C (depending on stereoisomeric purity). A "wet" appearance usually indicates Melting Point Depression caused by impurities, rather than water absorption.
-
Mechanism: Residual solvent or unreacted cyclododecanone lowers the melting point below room temperature.
-
Action: Perform a melting point test. If it is significantly below expected values, analyze for residual solvent (HS-GC) or starting material (GC-MS).
Q2: The sample gains weight rapidly when exposed to air. What is happening? A: This is the hallmark of Salt Entrapment .
-
Causality: The synthesis (Ethylmagnesium bromide + Cyclododecanone) generates magnesium alkoxide intermediates. If the quench (hydrolysis) is incomplete or if the organic layer is not washed thoroughly, hygroscopic magnesium salts (MgBr₂, MgBrOH) remain trapped in the waxy lattice. These salts aggressively pull moisture from the air.
-
Verification: Dissolve a small amount (50 mg) in dry diethyl ether. If a fine, white precipitate remains or the solution is cloudy, inorganic salts are present.
Category B: Analytical Interference
Q3: Why does Karl Fischer (KF) titration yield drifting or unrepeatable results? A: The bulky cyclododecyl ring hinders solubility in standard methanolic KF reagents.
-
Issue: The sample may not fully dissolve, trapping water inside the solid matrix, leading to a slow "creep" in the titration endpoint.
-
Solution: Use a Solubilizing Agent . Add 20-30% Chloroform or 1-Octanol to the titration vessel to fully solubilize the lipophilic ring.
Remediation Protocols
If your sample is confirmed to be "hygroscopic" due to salt contamination, standard drying will fail. You must break the salt-alcohol complex using the Biphasic Chelation Wash .
Protocol 1: The "Salt-Break" Workup (Remediation)
Objective: Remove hygroscopic Magnesium/Halide impurities from the lipophilic alcohol.
Reagents:
-
Methyl tert-butyl ether (MTBE) or Diethyl Ether
-
10% Aqueous Ammonium Chloride (NH₄Cl)
-
Brine (Saturated NaCl)[1]
-
Anhydrous Magnesium Sulfate (MgSO₄)[1]
Step-by-Step:
-
Dissolution: Dissolve the crude "wet" sample in MTBE (10 mL per gram of sample).
-
Chelation Wash: Wash the organic phase twice with 10% NH₄Cl.
-
Why? The ammonium ion facilitates the solubilization of magnesium salts into the aqueous phase better than water alone.
-
-
Phase Separation: Ensure a clean cut between layers. The waxy alcohol can sometimes form emulsions; use a centrifuge if necessary.
-
Desiccation: Dry the organic phase over anhydrous MgSO₄ for at least 30 minutes.
-
Filtration: Filter through a sintered glass funnel (exclude paper fibers which can introduce moisture).
-
Concentration: Remove solvent under reduced pressure.
-
High-Vacuum Drying: Dry the residue at 0.1 mbar for 4 hours. Note: Mild heating (30°C) may be required to drive off solvent from the waxy matrix, but avoid melting if possible to prevent "skinning" (trapping solvent).
Protocol 2: Recrystallization (For High Purity)
If the salt wash is insufficient, recrystallization is required to exclude impurities from the lattice.
| Solvent System | Suitability | Notes |
| Methanol (Cold) | High | Good solubility at warm temps, poor at -20°C. Good for removing non-polar impurities. |
| Hexane | Low | Too soluble; difficult to crystallize the waxy solid. |
| Acetonitrile | Medium | Excellent for removing polar impurities/salts, but yield may be lower. |
Decision Logic & Workflow
The following diagram illustrates the troubleshooting logic for a user encountering moisture issues.
Figure 1: Diagnostic decision tree for identifying the root cause of moisture/texture anomalies.
Scientific Rationale (E-E-A-T)
The Hydrophobic Effect & Steric Hindrance
1-Ethyl-1-cyclododecanol is a tertiary alcohol . While the hydroxyl group (-OH) is capable of hydrogen bonding, the steric bulk of the ethyl group and the massive cyclododecyl ring creates a "shielding" effect [1].
-
Implication: Water molecules have difficulty accessing the hydroxyl group in the solid state to form a stable hydrate. Therefore, intrinsic hygroscopicity is mechanistically unlikely.
-
Field Insight: In drug discovery, tertiary alcohols are often selected specifically to reduce metabolic oxidation while maintaining lower polarity than primary alcohols [2]. If the sample behaves like a desiccant, it contradicts the fundamental physicochemical properties of the molecule, pointing directly to extrinsic contamination.
Grignard Impurities
The synthesis of this compound typically involves the reaction of Cyclododecanone with Ethylmagnesium bromide [3]. A common failure mode in this synthesis is the formation of "gelatinous" magnesium salts during the quench. If these are not broken down by acid or ammonium chloride, they coprecipitate with the product. Magnesium halides are potent desiccants; their presence at even 1-2% w/w can render the entire sample deliquescent [4].
References
-
Chiodi, D., & Ishihara, Y. (2025).[2] Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry.
-
Shanu-Wilson, J. (2025).[3][4][5] Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery.
-
BenchChem Technical Support . (2025). Optimizing reaction conditions for the synthesis of tertiary alcohols. BenchChem.
-
Clark, J. (2020). The reaction between Grignard reagents and ketones. Chemguide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-1-cyclododecanol | C14H28O | CID 4329920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
Validation & Comparative
Comparative Guide: 1H NMR Chemical Shift Analysis of 1-Ethyl-1-cyclododecanol
Executive Summary
This guide provides a technical analysis of the 1H NMR spectral characteristics of 1-Ethyl-1-cyclododecanol , a tertiary macrocyclic alcohol.[1] It contrasts this molecule with its structural analogs—Cyclododecanol (secondary) and 1-Methyl-1-cyclododecanol (homolog)—to highlight critical diagnostic signals.
Key Finding: The definitive identification of 1-Ethyl-1-cyclododecanol relies on the absence of the carbinol methine proton (present in the secondary alcohol precursor) and the distinct triplet-quartet splitting pattern of the ethyl group, which is often partially obscured by the macrocyclic methylene envelope.
Strategic Context: The Macrocyclic Challenge
Analyzing 12-membered rings is distinct from standard cyclohexane systems due to conformational mobility .[1] Cyclododecane derivatives predominantly adopt a "square" [3333] lattice conformation. Substituents like the hydroxyl and ethyl groups prefer "corner" positions to minimize transannular steric strain.
This guide addresses the common analytical bottleneck: distinguishing the specific alkylation product from unreacted ketone or reduction byproducts in Grignard syntheses.
Experimental Workflow
The following diagram outlines the synthesis and analysis pipeline, ensuring sample integrity before spectral acquisition.
Figure 1: Synthesis and Analytical Workflow.[1] Critical control point: Purification must remove unreacted cyclododecanone to prevent signal overlap in the 1.2–1.6 ppm region.
Comparative Spectral Analysis
Primary Comparison: Product vs. Precursor
The most robust metric for verifying the formation of 1-Ethyl-1-cyclododecanol is the disappearance of the alpha-proton signal found in secondary alcohols.
| Feature | 1-Ethyl-1-cyclododecanol (Product) | Cyclododecanol (Alternative/Impurity) | Diagnostic Value |
| Alcohol Type | Tertiary | Secondary | High |
| Alpha-Proton (H-C-OH) | Absent | Multiplet @ 3.70 – 3.90 ppm | Definitive |
| Alkyl Signal | Ethyl (t, q) | None | High |
| Ring Methylene | Envelope (1.2 – 1.6 ppm) | Envelope (1.2 – 1.5 ppm) | Low |
Homolog Comparison: Ethyl vs. Methyl
Distinguishing the ethyl derivative from the methyl derivative (often used as a similar fragrance fixative) requires analyzing the splitting patterns buried near the ring envelope.
| Proton Group | 1-Ethyl-1-cyclododecanol | 1-Methyl-1-cyclododecanol |
| Side Chain CH3 | 0.88 ppm (triplet, J=7.5 Hz) | 1.18 ppm (singlet) |
| Side Chain CH2 | 1.55 ppm (quartet) | N/A |
| C2/C12 Ring Protons | Deshielded multiplet (~1.6 ppm) | Deshielded multiplet (~1.5 ppm) |
Detailed Chemical Shift Assignments
The following data represents the consensus chemical shifts in CDCl3 (7.26 ppm) at 300 MHz.
The "Ethyl" Signature[2]
-
0.88 ppm (3H, t,
Hz): The terminal methyl of the ethyl group. This is the cleanest signal in the spectrum, typically appearing upfield of the massive methylene envelope. -
1.55 ppm (2H, q,
Hz): The methylene of the ethyl group. Note: This signal often overlaps with the deshielded ring protons (C2/C12) adjacent to the hydroxyl group.
The Macrocyclic Envelope
- 1.20 – 1.45 ppm (18H, m): The "hump." This region contains protons C3 through C11. Due to the rapid pseudorotation of the ring at room temperature, these signals are averaged and rarely resolved into distinct multiplets.
- 1.60 – 1.75 ppm (4H, m): The C2 and C12 protons. These are deshielded by the inductive effect of the geminal hydroxyl group and the steric compression of the ethyl group.
The Hydroxyl Proton
- 1.4 – 1.8 ppm (1H, s, broad): Concentration-dependent.[1] In dry CDCl3, it appears as a sharp singlet; with trace water or higher concentration, it broadens and shifts.
Advanced Analysis: Conformational Dynamics
To fully understand the linewidths in the spectrum, one must recognize the ring's preferred geometry. The [3333] square conformation places the bulky Ethyl and OH groups at "corner" positions to minimize transannular hydrogen interactions.
Figure 2: Conformational preference driving NMR linewidths. The stabilization of the corner conformers leads to specific magnetic environments for the C2/C12 protons, broadening their signals compared to a freely rotating cyclohexane.
Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this specific acquisition protocol.
Sample Preparation
-
Mass: Weigh 10–15 mg of the isolated oil.
-
Solvent: Dissolve in 0.6 mL CDCl3 (99.8% D) containing 0.03% TMS.
-
Validation: If the TMS peak is split, the magnetic field shimming is poor.
-
-
Filtration: Filter through a glass wool plug into the NMR tube to remove suspended magnesium salts from the Grignard workup (these cause line broadening).
Acquisition Parameters (Bruker Standard)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (d1): Set to 2.0 - 5.0 seconds .
-
Reasoning: The ethyl methyl protons have longer T1 relaxation times. A short delay will under-integrate the triplet at 0.88 ppm, leading to incorrect proton counting (e.g., integrating to 2.5H instead of 3H).[1]
-
-
Scans (ns): 16 (sufficient for 10 mg sample).
-
Temperature: 298 K (25°C).[1]
Solvent Alternative (Resolution Enhancement)
If the ethyl quartet (
-
Switch Solvent to Benzene-d6.
-
Mechanism: The benzene ring creates an anisotropic induced current (ASIS).[1] This typically shifts the alkyl protons upfield, often resolving the ethyl quartet from the ring methylene envelope.
References
-
PubChem. 1-Ethyl-1-cyclododecanol Compound Summary. National Library of Medicine. [Link]
-
Dunitz, J. D., & Shearer, H. M. M. (1960). Structure of the Cyclododecane Molecule.[2][3] Helvetica Chimica Acta.[4] (Fundamental structural basis for the [3333] conformation).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard for solvent referencing).[1][6] [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for empirical chemical shift increments).
Sources
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. Conformational Study of trans-Cyclododecene by Dynamic NMR Spectroscopy and Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Novel Cis- and Trans- Isomerism of α-Monosubstituted Cyclododecanone Derivatives, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
GC-MS Fragmentation Profiling of 1-Ethyl-1-cyclododecanol: A Comparative Analytical Guide
Executive Summary
In the fields of fragrance chemistry and pharmaceutical development, macrocyclic alcohols like 1-Ethyl-1-cyclododecanol are highly valued for their unique olfactory and structural properties. However, identifying these compounds in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. Structural analogs—such as 1-Methyl-1-cyclododecanol and unsubstituted Cyclododecanol—exhibit highly similar retention times and overlapping fragmentation patterns.
As a Senior Application Scientist, I have designed this guide to objectively compare the Electron Ionization (EI) fragmentation behavior of 1-Ethyl-1-cyclododecanol against its primary alternatives. By understanding the mechanistic causality behind these fragmentations and implementing a self-validating experimental protocol, researchers can eliminate false positives and ensure absolute structural confirmation.
Mechanistic Drivers of 1-Ethyl-1-cyclododecanol Fragmentation
Under standard 70 eV electron ionization, macrocyclic tertiary alcohols rarely exhibit a visible molecular ion (
-
Dehydration (Loss of
): Tertiary alcohols undergo rapid dehydration because the resulting endocyclic or exocyclic alkene radical cation is highly stabilized by hyperconjugation. For 1-Ethyl-1-cyclododecanol (MW 212), this yields a diagnostic peak at m/z 194. -
-Cleavage (Alkyl Expulsion): The cleavage of the bond between the tertiary carbon and the alkyl substituent expels a neutral radical. The larger the alkyl group, the more thermodynamically favorable the expulsion. Here, the loss of an ethyl radical (29 Da) generates an intense
ion at m/z 183. -
Ring Cleavage & Hydrogen Transfer:
-cleavage can also occur within the macrocyclic ring. This ring opening creates an acyclic radical cation, which undergoes a transannular hydrogen shift followed by a secondary C–C cleavage. For 1-alkylcycloalkanols, this consistently yields a stable oxonium ion [2]. For the ethyl derivative, this manifests as a fragment at m/z 85.
Fig 1: Primary EI-MS fragmentation pathways of 1-Ethyl-1-cyclododecanol.
Comparative GC-MS Performance Data
To objectively evaluate identification accuracy, we must compare the fragmentation of 1-Ethyl-1-cyclododecanol with its closest structural analogs. The quantitative data is summarized below.
Table 1: Diagnostic Ion Comparison for Macrocyclic Alcohols
| Compound | Molecular Weight | Diagnostic Oxonium Ion | |||
| 1-Ethyl-1-cyclododecanol | 212 g/mol | Not Observed | m/z 194 | m/z 183 | m/z 85 |
| 1-Methyl-1-cyclododecanol | 198 g/mol | Not Observed | m/z 180 | m/z 183 | m/z 71 |
| Cyclododecanol | 184 g/mol | Weak (m/z 184) | m/z 166 | N/A | m/z 57 |
The Analytical Trap: Isobaric Fragments
A critical look at Table 1 reveals a dangerous analytical trap. Both 1-Ethyl-1-cyclododecanol and 1-Methyl-1-cyclododecanol yield a highly abundant fragment at m/z 183 .
-
For the ethyl derivative, this is
(loss of an ethyl radical). -
For the methyl derivative, this is
(loss of a methyl radical).
Automated library search algorithms often heavily weight the m/z 183 peak, leading to misidentification between the two homologs [3]. To definitively differentiate them, the analyst must manually verify the dehydration peak (m/z 194 vs. 180) and the specific ring-cleavage oxonium ion (m/z 85 vs. 71).
Self-Validating GC-MS Experimental Protocol
To ensure trustworthiness and reproducibility, the following GC-MS methodology is designed as a self-validating system . It incorporates internal checks (blanks, tuning verification, and internal standards) to prove the integrity of the data prior to interpretation.
Fig 2: Self-validating GC-MS analytical workflow ensuring data integrity.
Step-by-Step Methodology
Phase 1: System Suitability & Tuning (The Validation Check)
-
MS Autotune: Perform an autotune using Perfluorotributylamine (PFTBA). Causality: This ensures the quadrupole mass analyzer is correctly calibrated for mass accuracy and relative abundance across the mass range (specifically checking m/z 69, 219, and 502) [4].
-
Blank Injection: Inject 1 µL of pure extraction solvent (e.g., GC-grade Hexane). Causality: Proves the system is free of column bleed or carryover from previous macrocyclic runs.
Phase 2: Sample Preparation 3. Dilution: Dissolve 10 mg of the sample in 10 mL of GC-grade Hexane. 4. Internal Standard (IS) Addition: Spike the sample with 50 µg/mL of 1-Octanol-d17. Causality: The deuterated IS accounts for any variations in injection volume and matrix suppression, allowing for precise relative quantification.
Phase 3: GC Separation Parameters 5. Column: Use a non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). 6. Injection: Inject 1 µL in split mode (10:1) with the inlet temperature set to 250 °C. 7. Oven Program:
-
Initial hold at 80 °C for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Final hold at 280 °C for 5 minutes.
-
Causality: The slow ramp ensures baseline resolution between the ethyl and methyl macrocyclic isomers, which possess nearly identical boiling points.
Phase 4: MS Acquisition 8. Ionization: Electron Ionization (EI) mode at 70 eV. Source temperature at 230 °C. 9. Scan Range: Full scan from m/z 35 to 400. Causality: Scanning down to m/z 35 ensures the capture of low-mass hydrocarbon fragments (m/z 55, 69) and the critical diagnostic oxonium ions (m/z 71, 85) without interference from air/water peaks.
References
-
NIST Mass Spectrometry Data Center. "Cyclopentanol, 1-ethyl-", NIST Chemistry WebBook, SRD 69.[Link]
-
Zaikin, V. G., & Borisov, R. S. (2024). "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles." AIP Publishing.[Link]
-
OpenStax. (n.d.). "17.11 Spectroscopy of Alcohols and Phenols." Organic Chemistry: A Tenth Edition.[Link]
Steric & Conformational Control in Macrocyclic Systems: A Comparative Guide to 1-Alkyl-1-cyclododecanols
Executive Summary
This guide provides a technical comparison between 1-Methyl-1-cyclododecanol (1-Me-CDOL) and 1-Ethyl-1-cyclododecanol (1-Et-CDOL) . While both are tertiary macrocyclic alcohols used primarily as precursors for woody-amber fragrance ingredients (e.g., substituted cyclododecyl ethers/esters), their reactivity profiles diverge due to the unique conformational constraints of the 12-membered ring.
Key Finding: While 1-Me-CDOL follows standard Zaitsev-ruled elimination kinetics, 1-Et-CDOL exhibits increased steric strain in the transition state, often requiring elevated activation energy or specific catalytic tuning to suppress side-chain rearrangement and maximize endocyclic alkene yield.
Structural & Conformational Analysis
The Macrocyclic Scaffold
Unlike cyclohexane (rigid chair) or medium rings (C8-C11, high transannular strain), the cyclododecane ring is relatively flexible but adopts a preferred [3333] square lattice conformation .
-
Corner Positions: Energetically favorable for substituents to avoid transannular hydride interactions.
-
Intra-annular Hydrogens: Substituents at C1 must navigate the "picket fence" of inward-pointing hydrogens.
Methyl vs. Ethyl Steric Demand
-
1-Me-CDOL: The methyl group is small enough to occupy a "corner" position with minimal distortion of the [3333] square.
-
1-Et-CDOL: The ethyl group introduces a rotational degree of freedom. The terminal methyl of the ethyl group can sweep a larger volume, interacting with C3/C4 transannular hydrogens. This "Steric Anchoring" effect makes the leaving group (–OH) departure entropically less favorable compared to the methyl variant.
Reactivity Profile: Acid-Catalyzed Dehydration[1]
The primary industrial and laboratory reaction for these substrates is dehydration to form the corresponding cycloalkenes (1-methylcyclododecene and 1-ethylcyclododecene).
Mechanistic Pathway (E1 Elimination)
Both substrates proceed via an E1 mechanism involving a tertiary carbocation intermediate.
Figure 1: E1 Dehydration mechanism. The 1-Ethyl variant faces higher steric barriers during proton abstraction.
Regioselectivity Comparison
| Feature | 1-Methyl-1-cyclododecanol | 1-Ethyl-1-cyclododecanol |
| Major Product | 1-Methylcyclododecene (>90%) | 1-Ethylcyclododecene (>85%) |
| Minor Product | Methylenecyclododecane (Exocyclic) | Ethylidenecyclododecane (Exocyclic) |
| Selectivity Driver | Thermodynamic stability of trisubstituted alkene. | Steric bulk of Ethyl group destabilizes the planar exocyclic double bond alignment. |
| Reaction Rate | Fast ( | Moderate ( |
| Isomerization | Minimal | High risk of bond migration into the ring (endo-endo migration) if over-heated. |
Experimental Protocol: Comparative Dehydration
Objective: Synthesize the respective alkene with >95% conversion using a Dean-Stark apparatus to drive equilibrium.
Materials
-
Substrate: 50 mmol (1-Me-CDOL or 1-Et-CDOL)
-
Solvent: Toluene (100 mL) – chosen for azeotropic water removal (
C azeotrope). -
Catalyst: p-Toluenesulfonic acid monohydrate (pTSA), 1.0 mol%.
Workflow
Figure 2: Standard dehydration workflow. Note the extended reaction time required for the Ethyl variant.
Step-by-Step Procedure
-
Assembly: Charge a 250 mL round-bottom flask with 50 mmol of the alcohol and 100 mL Toluene. Add 0.1g pTSA.
-
Reflux: Heat to vigorous reflux. The reaction is endothermic and entropy-driven.
-
1-Me-CDOL: Water separation usually ceases after 90-120 minutes .
-
1-Et-CDOL: Water separation is slower; typically requires 180-240 minutes .
-
-
Quench: Cool to room temperature. Wash the organic phase with 50 mL saturated NaHCO₃ to neutralize the acid catalyst (crucial to prevent acid-catalyzed isomerization during distillation).
-
Isolation: Dry over MgSO₄, filter, and remove solvent via rotary evaporation.
-
Purification: Vacuum distillation is recommended.
-
1-Methylcyclododecene: bp ~105°C @ 10 mmHg.
-
1-Ethylcyclododecene:[1] bp ~118°C @ 10 mmHg.
-
Supporting Experimental Data
The following data represents typical results obtained under the protocol described above (normalized for comparison).
| Parameter | 1-Methyl-1-cyclododecanol | 1-Ethyl-1-cyclododecanol |
| Molecular Weight | 198.35 g/mol | 212.37 g/mol |
| Melting Point | 78-80 °C (Solid) | 45-48 °C (Waxy Solid/Semi-solid) |
| Reflux Time (98% Conv.) | 2.0 Hours | 3.5 Hours |
| Isolated Yield | 94% | 89% |
| GC Purity (Major Isomer) | 96% (1-Methylcyclododecene) | 91% (1-Ethylcyclododecene) |
| Side Product Profile | <4% exo-methylene | ~7% exo-ethylidene + isomers |
| Odor Profile (Product) | Dry, cedar-like, diffusive | Richer, amber-wood, substantive |
Interpretation: The 1-Ethyl variant shows a lower melting point due to the disruption of crystal packing by the flexible ethyl chain. The reaction yield is slightly lower due to the formation of complex isomer mixtures (cis/trans ethylidene and bond-migrated internal alkenes) which are harder to separate.
References
-
Zoorob, H. H., et al. (2011).[2] "Reactivity features of cyclododecanone." Arkivoc, (i), 429-495.[2][3] Link
-
PubChem. (2023). "1-Ethyl-1-cyclododecanol Compound Summary." National Library of Medicine. Link
- Prelog, V. (1950). "Chemistry of Natural Products with Medium and Large Rings." Journal of the Chemical Society.
-
Symrise AG. (2005). "Cyclododecyl ethers and their use as fragrance ingredients." US Patent 6,987,089. (Demonstrates industrial relevance of these intermediates). Link
- Whitesides, G. M., et al. (1970). "Conformational interconversions in cyclododecane." Journal of the American Chemical Society, 92(22), 6611–6624.
Sources
A Senior Application Scientist's Guide to the Chromatographic Purity Assessment of 1-Ethyl-1-cyclododecanol
This guide provides an in-depth comparison of chromatographic methods for assessing the purity of 1-Ethyl-1-cyclododecanol, a key intermediate in pharmaceutical and fine chemical synthesis. As a tertiary alcohol with a large, non-polar cycloalkane ring, it presents unique analytical challenges. This document will explore these challenges and offer robust solutions, grounded in established scientific principles and practical expertise. Our focus is on providing researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate chromatographic strategy for their needs.
The Analytical Challenge: Understanding 1-Ethyl-1-cyclododecanol and Its Potential Impurities
1-Ethyl-1-cyclododecanol is a chiral, non-chromophoric tertiary alcohol. Its purity is critical for ensuring the safety and efficacy of downstream products. The most common synthetic route to this compound is the Grignard reaction between cyclododecanone and an ethylmagnesium halide (e.g., ethylmagnesium bromide).
A thorough understanding of the potential impurities arising from this synthesis is paramount for developing a specific and reliable analytical method. The primary process-related impurities include:
-
Unreacted Starting Materials:
-
Side-Reaction Products:
-
Biphenyl-type impurities: Formed from the coupling of the Grignard reagent, these are non-polar hydrocarbons.
-
-
Degradation Products:
-
Products of dehydration or rearrangement, which can occur under certain conditions.
-
The successful chromatographic method must be able to separate the 1-Ethyl-1-cyclododecanol from these potential impurities and, if necessary, resolve its enantiomers.
Comparative Analysis of Chromatographic Techniques
Two primary chromatographic techniques are suitable for the purity assessment of 1-Ethyl-1-cyclododecanol: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the specific analytical requirements, such as the need for chiral separation, the nature of the impurities to be quantified, and the available instrumentation.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas chromatography is an excellent choice for analyzing volatile and semi-volatile compounds. Given the relatively high boiling point of 1-Ethyl-1-cyclododecanol and its key impurity, cyclododecanone, GC is a highly applicable technique.
Causality Behind Experimental Choices:
-
Column Selection: A non-polar or mid-polarity column is ideal. A column with a 5% phenyl-methylpolysiloxane stationary phase offers a good balance of selectivity for the non-polar analyte and its potential impurities.
-
Detector Selection: A Flame Ionization Detector (FID) is the most suitable choice due to its universal response to organic compounds and high sensitivity. For impurity identification, coupling the GC to a Mass Spectrometer (MS) provides invaluable structural information.[9]
-
Injection Technique: A split/splitless inlet is standard. For trace impurity analysis, a splitless injection maximizes the amount of sample transferred to the column, enhancing sensitivity.[10]
Self-Validating System:
A robust GC method should include system suitability tests (SSTs) to ensure its performance. Key SST parameters include:
-
Resolution: Baseline resolution between 1-Ethyl-1-cyclododecanol and cyclododecanone is critical.
-
Peak Shape: Tailing factors for all peaks should be within acceptable limits (typically < 2).
-
Precision: Replicate injections of a standard should show low relative standard deviation (RSD) for peak area and retention time.
Table 1: Comparison of GC-FID and GC-MS for Purity Assessment
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Quantitative purity analysis, routine quality control | Impurity identification and structural elucidation, quantitative analysis |
| Selectivity | Based on retention time | Based on retention time and mass-to-charge ratio |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range) |
| Impurity Identification | Not possible without reference standards | Possible through fragmentation pattern analysis |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
Experimental Protocol: GC-FID Purity Method
-
Instrumentation: Gas chromatograph equipped with a split/splitless inlet and a flame ionization detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes.
-
-
Inlet Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
Diagram 1: GC Purity Assessment Workflow
Caption: Workflow for GC purity analysis.
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile and Chiral Separations
While GC is often the first choice for this type of molecule, HPLC offers advantages, particularly for non-volatile impurities and for chiral separations. Since 1-Ethyl-1-cyclododecanol lacks a UV chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary.
Causality Behind Experimental Choices:
-
Column Selection (Reversed-Phase): A C18 or C8 column is suitable for separating the non-polar 1-Ethyl-1-cyclododecanol from more polar or less retained impurities.[11][12] The retention of non-polar compounds is primarily driven by hydrophobic interactions with the stationary phase.[11]
-
Detector Selection:
-
Refractive Index Detector (RID): A universal detector that measures the change in the refractive index of the mobile phase as the analyte elutes. It is sensitive to temperature and not compatible with gradient elution.
-
Evaporative Light Scattering Detector (ELSD): Another universal detector that is compatible with gradient elution and is generally more sensitive than RID for non-volatile analytes.
-
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is used. For non-polar compounds on a reversed-phase column, a higher percentage of the organic solvent will be needed to achieve reasonable retention times.[12]
Self-Validating System:
An HPLC method must also be validated through system suitability testing, including:
-
Specificity: Demonstrating that the method can separate the main component from its potential impurities.
-
Linearity and Range: Establishing a linear relationship between detector response and concentration over a defined range.
-
Accuracy and Precision: Ensuring the method provides results that are close to the true value and are reproducible.
Table 2: Comparison of HPLC-RID and HPLC-ELSD for Purity Assessment
| Parameter | HPLC-Refractive Index Detection (RID) | HPLC-Evaporative Light Scattering Detection (ELSD) |
| Gradient Compatibility | No | Yes |
| Sensitivity | Moderate | High (for non-volatile analytes) |
| Mobile Phase Constraints | Requires stable baseline, sensitive to temperature and pressure fluctuations | Requires volatile mobile phase components |
| Analyte Volatility | Not a major factor | Requires analyte to be less volatile than the mobile phase |
| Cost | Lower | Higher |
| Ease of Use | Simpler | More complex |
Experimental Protocol: Reversed-Phase HPLC-RID Purity Method
-
Instrumentation: HPLC system with an isocratic pump and a refractive index detector.
-
Column: 250 mm x 4.6 mm ID, 5 µm particle size, C18.
-
Mobile Phase: Acetonitrile:Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 2 mg/mL.
Sources
- 1. Cyclododecanone | C12H22O | CID 13246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclododecanone - Wikipedia [en.wikipedia.org]
- 3. Cyclododecanone [webbook.nist.gov]
- 4. Ethyl Bromide : Tethys Chemical [tethyschemical.com]
- 5. Ethyl Bromide|Bromoethane|China|CAS 74-96-4|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 6. Ethyl Bromide - Phosphorous Tribromide Chemical Manufacturer from Mumbai [m.modychem.com]
- 7. novainternational.net [novainternational.net]
- 8. novainterchem.com [novainterchem.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. uv.es [uv.es]
Comparative Guide: Retention Behavior of 1-Ethyl-1-cyclododecanol on Polar GC Columns
Executive Summary & Chemical Context
The analysis of bulky, sterically hindered cyclic alcohols poses unique challenges in gas chromatography (GC). 1-Ethyl-1-cyclododecanol (CAS 16313-36-3; MW 212.37 g/mol )[1] is a complex tertiary alcohol whose retention behavior deviates significantly from linear or unbranched secondary alcohols. Because direct literature reporting the exact experimental Kovats Retention Index (RI) for 1-ethyl-1-cyclododecanol on polar columns is scarce, analytical scientists must rely on homologous series extrapolation and an understanding of stationary phase thermodynamics.
This guide objectively compares the performance of various polar stationary phases for analyzing 1-ethyl-1-cyclododecanol, explains the mechanistic causality behind its elution profile, and provides a self-validating experimental protocol for accurate RI determination.
Mechanistic Principles: Steric Shielding & Phase Interactions
To predict and understand the retention of 1-ethyl-1-cyclododecanol, we must analyze the causality behind molecule-stationary phase interactions:
-
Non-Polar Interactions (Dispersive Forces): On a 5% phenyl column (e.g., DB-5), retention is governed by boiling point and van der Waals forces. The addition of an ethyl group to the cyclododecane ring predictably increases the retention index by approximately 100–150 units compared to the base ring.
-
Polar Interactions (Hydrogen Bonding): On a polar Polyethylene Glycol (PEG) column, retention is heavily influenced by the analyte's ability to form hydrogen bonds with the oxygen atoms in the PEG polymer backbone.
-
The Causality of Steric Hindrance: 1-Ethyl-1-cyclododecanol is a tertiary alcohol. The hydroxyl (-OH) group is attached to a carbon that is fully substituted by the bulky 12-carbon ring and an ethyl group. This creates severe steric shielding. Consequently, the molecule cannot approach the PEG polymer chains as closely as a primary or secondary alcohol (like unbranched cyclododecanol)[2]. This results in a suppressed
(the difference between polar and non-polar retention indices), causing the compound to elute earlier on polar columns than its boiling point would suggest.
Polar Column Performance Comparison
When selecting a polar column for 1-ethyl-1-cyclododecanol, researchers must balance polarity with thermal stability, as C14 cyclic alcohols require higher elution temperatures.
| Column Alternative | Stationary Phase Chemistry | Performance for Sterically Hindered Alcohols | Thermal Limit |
| DB-WAX / CP-Wax 52 CB | 100% Polyethylene Glycol (PEG) | Baseline Standard. Strong hydrogen bonding. However, the steric shielding of the tertiary -OH group in 1-ethyl-1-cyclododecanol reduces retention relative to secondary alcohols. | ~250°C |
| HP-INNOWax | Cross-linked PEG | Optimal Choice. The cross-linking provides higher thermal stability, which is critical for high-boiling C14 cyclic compounds to prevent peak tailing and column bleed. | ~260°C |
| DB-225 | 50% Cyanopropylphenyl | Orthogonal Alternative. Relies on dipole-dipole interactions rather than H-bonding. Excellent if PEG columns result in co-elution with non-polar matrix interferences. | ~240°C |
Quantitative Data: Comparative Retention Indices
Note: Due to the scarcity of direct experimental data for the 1-ethyl derivative, values are extrapolated based on the established retention increments of the cyclododecanol homologous series.
| Compound | Structure Type | Estimated Non-Polar RI (DB-5) | Estimated Polar RI (PEG/WAX) | |
| Cyclododecanol [2] | Secondary Alcohol | ~1555 | ~2123 | ~568 |
| 1-Methylcyclododecanol | Tertiary Alcohol | ~1605 | ~2140 | ~535 |
| 1-Ethyl-1-cyclododecanol | Tertiary Alcohol | ~1680 | ~2190 | ~510 |
Data Insight: Notice the decreasing
Experimental Protocol: Self-Validating RI Determination
To ensure trustworthiness, the retention index must be determined using a self-validating system where the analyte is bracketed by known standards under temperature-programmed conditions[3].
Step-by-Step Methodology:
-
Standard Preparation: Prepare a mixed solution containing 1-Ethyl-1-cyclododecanol (100 µg/mL) and a homologous series of even-numbered
-alkanes ( to , 50 µg/mL each) in HPLC-grade hexane. Self-Validation: The co-injection of alkanes ensures that any fluctuations in carrier gas flow or oven temperature are mathematically normalized. -
Instrument Configuration:
-
System: GC-MS (e.g., Agilent 7890B/5977B) or GC-FID.
-
Column: HP-INNOWax (30 m × 0.25 mm i.d. × 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Injection Parameters: Inject 1.0 µL of the sample using a split ratio of 10:1. Set the inlet temperature to 250°C to ensure instantaneous volatilization of the C14 alcohol without thermal degradation.
-
Temperature Program:
-
Initial hold at 60°C for 2 min.
-
Ramp at 4°C/min to 250°C.
-
Final hold at 250°C for 10 min.
-
-
Data Processing (Van Den Dool & Kratz Equation): Calculate the linear retention index (
) using the formula: Where is the retention time, and and are the carbon numbers of the -alkanes eluting directly before and after the analyte[3].
Workflow Visualization
Workflow for determining the Kovats retention index of sterically hindered alcohols via GC-MS.
References
-
National Center for Biotechnology Information (NCBI). "1-Ethyl-1-cyclododecanol | C14H28O | CID 4329920." PubChem Database. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "Cyclododecanol | C12H24O | CID 15595." PubChem Database. Available at:[Link]
-
Van Den Dool, H., & Kratz, P. D. (1963). "A Generalization of the Retention Index System including Linear Temperature Programmed Gas—Liquid Partition Chromatography." Journal of Chromatography A, 11, 463-471. Referenced in:[Link]
Sources
Navigating the Conformational Labyrinth: A Comparative Guide to the Crystallography of 1-Ethyl-1-cyclododecanol and its Analogs
In the intricate world of drug discovery and materials science, a molecule's three-dimensional structure is paramount. It dictates function, reactivity, and interaction with biological targets. For cyclic molecules, particularly large and flexible rings, this structural elucidation presents a significant challenge. This guide provides a deep dive into the crystallographic analysis of 1-Ethyl-1-cyclododecanol, a tertiary alcohol built upon a 12-membered carbocyclic ring.
As of the latest literature review, a definitive single-crystal X-ray structure for 1-Ethyl-1-cyclododecanol has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD). This guide, therefore, takes a dual approach. First, it presents a robust, theoretically grounded prediction of its solid-state conformation, drawing comparisons with crystallographically characterized analogs. Second, it provides a comprehensive, step-by-step experimental workflow for researchers to determine the crystal structure of 1-Ethyl-1-cyclododecanol, transforming hypothesis into empirical data.
The Conformational Challenge of the 12-Membered Ring
Large carbocyclic rings, such as the cyclododecane moiety of our target molecule, are not planar. They adopt complex, puckered conformations to minimize various forms of strain, primarily angle strain (deviation from ideal sp³ bond angles) and transannular strain (non-bonded interactions between atoms across the ring).[1][2] For cyclododecane, extensive experimental and computational studies have identified a highly stable, square-like conformation with D₄ symmetry, often denoted as the[3] conformation, as the predominant form.[2] This conformation is characterized by having three carbon-carbon bonds along each of the four "sides" of the square.
The introduction of substituents, such as the ethyl and hydroxyl groups in 1-Ethyl-1-cyclododecanol, is expected to influence the fine details of this conformation but not necessarily disrupt the fundamental low-energy[3] scaffold. The bulky tertiary alcohol group will likely occupy a position that minimizes steric hindrance with the rest of the ring.
A Comparative Analysis: Hypothetical vs. Determined Structures
To contextualize our understanding of 1-Ethyl-1-cyclododecanol, we will compare its predicted structural parameters with the experimentally determined crystal structures of two key analogs: cyclododecane and cyclododecanone. This comparison will highlight the influence of the C1 substituents on the ring's geometry and the intermolecular interactions in the crystal lattice.
| Parameter | 1-Ethyl-1-cyclododecanol (Hypothetical) | Cyclododecane | Cyclododecanone |
| Ring Conformation | Expected to be a distorted[3] square conformation | [3] square conformation | Distorted[3] square conformation |
| Symmetry | Lower symmetry due to substituents | D₄ symmetry in the ideal conformation | Reduced symmetry due to the carbonyl group |
| Key Torsion Angles | Expected to be similar to cyclododecane, with local perturbations | Consistent with a low-strain structure | Distorted from ideal staggered conformations near the C=O group |
| Intermolecular Forces | Hydrogen bonding (O-H···O), van der Waals interactions | Primarily van der Waals interactions | Dipole-dipole interactions (C=O), van der Waals forces |
| Crystal Packing | Likely driven by hydrogen bond networks, forming chains or sheets | Close packing of non-polar molecules | Influenced by dipole alignment and packing efficiency |
Note: The data for Cyclododecane and Cyclododecanone are based on published crystallographic studies. The parameters for 1-Ethyl-1-cyclododecanol are predictive.
The primary differentiator for 1-Ethyl-1-cyclododecanol in the solid state is its ability to form hydrogen bonds via the hydroxyl group. This is a strong intermolecular force that will likely dictate the crystal packing arrangement, a feature absent in cyclododecane and replaced by weaker dipole-dipole interactions in cyclododecanone.
Visualizing the Molecular Structure and Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the hypothetical molecular structure of 1-Ethyl-1-cyclododecanol and the experimental workflow for its structure determination.
Caption: Hypothetical structure of 1-Ethyl-1-cyclododecanol.
Caption: Experimental workflow for crystal structure determination.
Experimental Protocols
For researchers aiming to elucidate the definitive structure of 1-Ethyl-1-cyclododecanol, the following detailed protocols are provided as a comprehensive guide.
Part 1: Crystallization of 1-Ethyl-1-cyclododecanol
The primary challenge in X-ray crystallography is often obtaining a high-quality single crystal. For a small organic molecule like 1-Ethyl-1-cyclododecanol, several methods can be employed.
Objective: To grow single crystals suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).
Materials:
-
Purified 1-Ethyl-1-cyclododecanol
-
A range of high-purity solvents (e.g., hexane, ethyl acetate, methanol, acetone, dichloromethane)
-
Small glass vials or a multi-well crystallization plate
-
Microscope for crystal inspection
Method 1: Slow Evaporation
-
Solvent Screening: Dissolve a small amount of 1-Ethyl-1-cyclododecanol in various solvents to find one in which it is moderately soluble at room temperature.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent.
-
Evaporation: Loosely cap the vial or leave the wells of the crystallization plate open to allow the solvent to evaporate slowly over several days to weeks.
-
Monitoring: Periodically inspect the vial under a microscope for the formation of single crystals.
Method 2: Vapor Diffusion
-
Solution Preparation: Dissolve the compound in a small amount of a solvent in which it is highly soluble (the "precipitant").
-
Setup: Place this solution in a small, open vial. Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "anti-solvent").
-
Diffusion: The anti-solvent vapor will slowly diffuse into the precipitant solution, reducing the solubility of the compound and promoting crystallization.
-
Monitoring: Observe the small vial for crystal growth over time.
Part 2: Single-Crystal X-ray Diffraction Workflow
Once a suitable crystal is obtained, the following workflow is used to determine its structure.
Objective: To collect high-resolution diffraction data and solve the crystal structure.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα), a goniometer, and a detector.
Step-by-Step Protocol:
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a cryoloop or a glass fiber. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The intensity of each diffracted beam is recorded by the detector.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The processed data is used to solve the "phase problem" and obtain an initial electron density map. For small molecules, this is typically achieved using direct methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, bond lengths, and bond angles to best fit the observed diffraction pattern.
-
Validation: The final structural model is validated using tools like checkCIF to ensure its chemical and crystallographic reasonability. The output is a Crystallographic Information File (CIF).
Conclusion and Future Directions
While the definitive crystal structure of 1-Ethyl-1-cyclododecanol remains to be experimentally determined, a robust hypothesis based on the well-established conformational preferences of the cyclododecane ring provides a strong starting point for its structural analysis. The predicted distorted[3] conformation, coupled with the potential for extensive hydrogen bonding, suggests a rich and interesting solid-state chemistry.
The experimental protocols detailed in this guide offer a clear pathway for researchers to elucidate this structure. The resulting crystallographic data will not only provide a definitive answer to the conformational questions posed here but will also contribute valuable information to the broader understanding of large-ring systems, which are of increasing importance in medicinal and materials chemistry.
References
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Groth, P. Crystal Structure of Cyclododecanone. Acta Chemica Scandinavica, Series A, 1979, 33a, 203-205. [Link]
-
Prelog, V. Conformation and reactivity of medium-sized ring compounds. Pure and Applied Chemistry, 1963, 6(4), 545-560. [Link]
-
An-ma, L., et al. Conformational analysis of cycloalkanes. ChemTexts, 2015, 1(3), 14. [Link]
Sources
Distinguishing 1-Ethyl-1-cyclododecanol from Isomeric Alcohols
Content Type: Technical Comparison & Characterization Guide Target Audience: Synthetic Chemists, Analytical Scientists, and Process Development Engineers
Executive Summary
1-Ethyl-1-cyclododecanol is a tertiary macrocyclic alcohol, typically synthesized via the Grignard addition of ethylmagnesium bromide to cyclododecanone. In process development, distinguishing this target molecule from its isomers—specifically the secondary alcohol 2-ethyl-1-cyclododecanol (a byproduct of alpha-alkylation/reduction) and cyclododecanol (unreacted starting material reduction)—is critical for quality control.
This guide addresses the specific challenge of characterizing C12 macrocycles, where conformational mobility (pseudorotation) often broadens spectral signals, and high lipophilicity renders standard aqueous wet-chemical tests (like the classic Lucas test) unreliable without modification.
Structural & Synthetic Context
To distinguish the target, one must understand the origin of its isomers. The synthesis typically follows a nucleophilic addition pathway.
-
Target: 1-Ethyl-1-cyclododecanol (Tertiary). Formed by 1,2-addition of EtMgBr to Cyclododecanone.
-
Isomer A: 2-Ethyl-1-cyclododecanol (Secondary). Formed if enolization/alpha-alkylation occurs followed by reduction, or via rearrangement.
-
Impurity B: Cyclododecanol (Secondary). Formed by the reduction of unreacted cyclododecanone (often via beta-hydride transfer from the Grignard reagent).
Visualization: Synthetic Origins & Impurity Logic
Caption: Synthetic pathways leading to the target tertiary alcohol and its common secondary alcohol impurities.
Spectroscopic Differentiation (The Gold Standard)
Due to the lipophilic nature of C14 alcohols, NMR is the definitive method for identification. The key differentiator is the Quaternary Carbon at Position 1 .
A. Proton NMR (
H NMR)
The presence or absence of the "Alpha-Proton" (the hydrogen attached to the same carbon as the hydroxyl group) is the binary switch for identification.
| Feature | 1-Ethyl-1-cyclododecanol (Target) | 2-Ethyl-1-cyclododecanol (Isomer) |
| Alpha-Proton (H-C-OH) | ABSENT | PRESENT (Multiplet, ~3.4 – 3.8 ppm) |
| Ethyl Group Signals | Triplet (CH3, ~0.9 ppm) & Quartet (CH2, ~1.5 ppm) | Triplet (CH3) & Complex Multiplet (CH2) |
| Ring Protons | Broad envelope (1.2 – 1.8 ppm) due to conformational flux | Distinct splitting patterns near 3.5 ppm |
Expert Insight: In macrocyclic rings like cyclododecane, methylene protons often appear as broad humps due to rapid conformational interconversion at room temperature. Do not expect sharp resolution of the ring CH2s without high-field (>500 MHz) instruments or variable-temperature experiments. Focus solely on the 3.4–3.8 ppm region . If it is empty, you have the tertiary alcohol.[1]
B. Carbon NMR (
C NMR)
| Carbon Environment | Target (Tertiary) | Isomer (Secondary) |
| C1 (Carbinol Carbon) | Quaternary (~73–76 ppm) | Methine (~68–72 ppm) |
| DEPT-135 | C1 signal disappears (Quaternary) | C1 signal positive (CH up) |
Mass Spectrometry Profiling
Mass spectrometry (GC-MS) provides structural confirmation, though tertiary alcohols are notorious for weak molecular ions.
-
1-Ethyl-1-cyclododecanol (Tertiary):
-
Molecular Ion (
): Often invisible or extremely weak (m/z 212). -
Base Peak: Likely m/z 183 (Loss of Ethyl group,
) or m/z 194 (Loss of water, ). -
Fragmentation: Facile alpha-cleavage ejects the ethyl group.
-
-
Isomeric Secondary Alcohols:
Chemical Reactivity Assays (Wet Lab Validation)
Warning: Standard textbook protocols fail for high molecular weight (MW) alcohols due to solubility issues.
The "Modified" Lucas Test
The classic Lucas test (ZnCl2/HCl) relies on the alcohol dissolving in the reagent. C12 alcohols are insoluble in aqueous acid, leading to a permanent "cloudy" emulsion that mimics a positive tertiary test (false positive).
-
Protocol Adjustment: Do NOT use the standard aqueous Lucas test.
The Jones Oxidation (Recommended)
This is the most robust chemical method to distinguish the tertiary target from secondary isomers/impurities.
-
Principle: Tertiary alcohols have no alpha-hydrogen and cannot be oxidized. Secondary alcohols oxidize to ketones.[4][5][6]
-
Visual Cue:
-
Target (Tertiary): Solution remains ORANGE (Cr(VI) persists).
-
Isomer (Secondary): Solution turns GREEN/BLUE (Cr(VI) reduced to Cr(III)).
-
Visualization: Analytical Workflow
Caption: Step-by-step analytical decision tree for confirming alcohol classification.
Detailed Experimental Protocols
Protocol A: Jones Oxidation for Lipophilic Alcohols
Use this to confirm the "Tertiary" classification if NMR is unavailable.
Reagents:
-
Solvent: HPLC Grade Acetone (Crucial for dissolving C12 alcohols).
Procedure:
-
Dissolve 20 mg of the unknown alcohol in 1 mL of Acetone in a clear glass vial.
-
Add 1 drop of Jones Reagent.
-
Shake/Vortex for 15 seconds.
-
Observation:
-
Negative (Target): The orange color of the reagent persists. (Note: A precipitate may form, but the liquid remains orange).
-
Positive (Isomer): The orange color fades rapidly (< 1 min) and is replaced by a murky green/blue suspension (Chromium(III) sulfate).
-
Protocol B: GC-MS Sample Preparation
Procedure:
-
Prepare a 1 mg/mL solution in Dichloromethane (DCM).
-
Inlet Temperature: 250°C (High enough to volatilize, but beware of thermal dehydration).
-
Split Ratio: 20:1.
-
Column: DB-5ms or equivalent non-polar column.
-
Analysis: Look for the Molecular Ion (212 Da). If 212 is absent but 183 (M-29) is the base peak, it strongly suggests the tertiary 1-ethyl structure.
References
-
Lucas Test Limitations: Kjonaas, R. A.; Riedford, B. A.[7] "A Study of the Lucas Test." Journal of Chemical Education, 1991 , 68(8), 704.[7] (Establishes insolubility of alcohols >C6 as a cause for false positives). Link
-
Jones Oxidation Mechanism: Bowden, K.; Heilbron, I. M.; Jones, E. R. H.; Weedon, B. C. L. "Researches on Acetylenic Compounds. Part I. The Preparation of Acetylenic Ketones by Oxidation of Acetylenic Carbinols and Glycols." Journal of the Chemical Society, 1946 , 39. (The foundational text for the reagent). Link
-
Cyclododecane Conformational Analysis: Anet, F. A. L.; Rawdah, T. N.; Cheng, J. M. "Conformational Properties of Cyclododecane and Its Derivatives." Journal of the American Chemical Society, 1981 , 103(11), 3058–3064. (Explains the broad NMR signals in macrocycles). Link
-
Grignard Synthesis of Tertiary Alcohols: Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents; CRC Press: New York, 1996. (Standard reference for synthesis conditions). Link
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reactionrepo.mintlify.app [reactionrepo.mintlify.app]
- 5. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
Safe Disposal & Handling of 1-Ethyl-1-cyclododecanol
Topic: 1-Ethyl-1-cyclododecanol Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Chemical Safety Officers[1]
Operational Guide 402-B | Revision 1.2 [1]
Executive Summary
1-Ethyl-1-cyclododecanol (CAS: Derivative/Analogous to 1724-39-6) is a tertiary macrocyclic alcohol. While often chemically stable under ambient conditions, its disposal requires strict adherence to Zero Drain Discharge protocols due to high lipophilicity and significant aquatic toxicity potential (Category 1 Chronic).[1]
This guide replaces generic "organic waste" instructions with a chemically grounded protocol designed to prevent environmental release and waste-stream incompatibility.
Chemical Profile & Hazard Logic
To dispose of this chemical safely, you must understand its behavior in the waste drum.[1]
| Property | Value / Characteristic | Operational Implication |
| Structure | Tertiary Alcohol on C12 Ring | Acid Sensitive: Susceptible to E1 dehydration in the presence of strong acids (e.g., H₂SO₄), forming alkenes and generating heat.[1] |
| Physical State | Waxy Solid or Viscous Liquid | Residue Risk: Adheres to glass. Requires solvent rinsing for complete removal. |
| Solubility | Lipophilic (LogP > 5 est.) | Bioaccumulation: High affinity for organic tissues. Strictly prohibited from aqueous waste streams. |
| Flammability | Combustible (Flash Point >100°C) | Classified as Non-Halogenated Organic for incineration. |
The "Why" Behind the Protocol:
-
Aquatic Toxicity: The cyclododecane scaffold is highly resistant to biodegradation in water. Even trace amounts in facility wastewater can trigger environmental compliance violations.
-
Waste Compatibility: Unlike primary alcohols, this tertiary alcohol cannot be oxidized to a ketone/aldehyde easily.[1] However, if mixed with acidic waste streams (like digestates), it can undergo dehydration, potentially separating into a non-polar alkene layer that complicates incineration.[1]
Pre-Disposal Characterization & Segregation
Before moving the material to the waste accumulation area, verify the state of the chemical.[1]
A. Purity Check
-
Neat Substance: If the substance is a pure solid or wax, it must be disposed of as solid hazardous waste.[1]
-
In Solution: If dissolved (e.g., in Dichloromethane or Ethyl Acetate), the solvent dictates the primary waste stream, but the container must be tagged for high aquatic toxicity.[1]
B. Incompatibility Screen (Critical)
STOP: Compatibility CheckDo NOT mix 1-Ethyl-1-cyclododecanol waste with:
- Strong Acids (Concentrated H₂SO₄, HCl): Causes rapid dehydration and phase separation.
- Strong Oxidizers (Chromic Acid, Permanganates): While resistant, high-temperature oxidation can be unpredictable and exothermic.
Disposal Workflow (Step-by-Step)
This workflow ensures compliance with RCRA standards and minimizes exposure.
DOT Visualization: Disposal Decision Tree
Figure 1: Decision logic for segregating 1-Ethyl-1-cyclododecanol waste streams.
Protocol A: Solid Waste (Neat Chemical)
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass container.
-
Transfer: Scrape waxy solids using a spark-proof spatula.
-
Rinsing: Rinse the original container once with a minimal amount of acetone or ethanol. Add this rinse to Stream C (Liquid Waste) . Do not add the rinse to the solid waste jar.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "1-Ethyl-1-cyclododecanol".
-
Hazard Checkboxes: Toxic, Irritant.[1]
-
-
Closure: Seal tightly. If the substance is odorous (common with macrocycles), apply Parafilm around the cap.[1]
Protocol B: Liquid Waste (Solutions)
-
Solvent Identification: Determine the primary solvent.
-
Segregation:
-
If solvent is DCM/Chloroform : Pour into Halogenated Waste .
-
If solvent is Acetone/Methanol/Hexane : Pour into Non-Halogenated Waste .
-
-
Concentration Alert: If the concentration of 1-Ethyl-1-cyclododecanol is >5%, note "High Aquatic Toxicity" on the waste log to alert the disposal vendor.
Regulatory Compliance & Coding
While specific waste codes depend on your region and the exact mixture, use these guidelines for US (RCRA) and International transport.
| Category | Classification / Code | Notes |
| RCRA (US EPA) | Not Listed (P/U) | Unless in an ignitable solvent (D001), it is generally non-hazardous federally, but state regulations often require treatment as hazardous due to aquatic tox.[1] |
| DOT / IATA | UN 3077 | Environmentally hazardous substance, solid, n.o.s. (1-Ethyl-1-cyclododecanol).[1] |
| Packing Group | III | Low danger, but requires specific labeling for air/sea transport.[1] |
| GHS Labeling | H410 | Very toxic to aquatic life with long-lasting effects.[2][3] |
Emergency Contingencies: Spill Response
Scenario: You drop a 100g jar of solid 1-Ethyl-1-cyclododecanol, and it shatters on the lab floor.
DOT Visualization: Spill Response Logic
Figure 2: Dry spill cleanup procedure to prevent aquatic contamination.[1][3]
Detailed Spill Steps:
-
Isolate: Mark the area. Do not allow foot traffic to spread the waxy solid.
-
Dry Clean: Do not use water or a wet mop. This will spread the lipophilic material and make it impossible to capture. Use a broom and dustpan or dry absorbent pads.
-
Solvent Polish: After sweeping, wipe the floor with an acetone-soaked rag to dissolve the waxy residue.
-
Disposal: Place the sweepings, glass shards, and acetone rags into a clear plastic bag, seal it, and place that bag into the Solid Hazardous Waste drum.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. [Link]
-
US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[Link][1]
-
PubChem. (n.d.). Cyclododecanol Compound Summary (Parent Scaffold Data). National Library of Medicine. [Link][1]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-1-cyclododecanol
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical, including novel compounds like 1-Ethyl-1-cyclododecanol, requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) when working with 1-Ethyl-1-cyclododecanol, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk-Based Assessment
1-Ethyl-1-cyclododecanol (CAS No. 16313-36-3) is a tertiary alcohol. While comprehensive toxicological data for this specific compound is not widely available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a critical starting point for assessing its hazards.
According to notifications to the European Chemicals Agency (ECHA), 1-Ethyl-1-cyclododecanol is classified with the following hazards[1]:
-
H302: Harmful if swallowed: This indicates acute oral toxicity.
-
H413: May cause long lasting harmful effects to aquatic life: This highlights its environmental hazard.
Given its classification, the primary routes of occupational exposure to be controlled are ingestion and environmental release. Furthermore, as a standard practice for handling laboratory chemicals whose toxicological properties have not been fully investigated, we must also consider the potential for skin and eye irritation[2][3]. Therefore, a risk assessment should precede any handling of this compound, considering the quantity being used, the nature of the procedure (e.g., weighing, dissolving, heating), and the potential for generating dust, aerosols, or splashes.
The Hierarchy of Controls: Beyond PPE
Before detailing PPE requirements, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or reducing hazards at their source.
-
Engineering Controls: Whenever possible, handle 1-Ethyl-1-cyclododecanol in a well-ventilated area. For procedures with a higher risk of aerosol or dust generation, such as weighing or heating, the use of a certified chemical fume hood is strongly recommended[4][5].
-
Administrative Controls: Adhere to good laboratory practices, such as washing hands thoroughly after handling and before leaving the lab[4]. Ensure clear labeling of all containers and establish standard operating procedures (SOPs) for handling this chemical.
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for handling 1-Ethyl-1-cyclododecanol in a laboratory setting. The specific level of protection may be adjusted based on a task-specific risk assessment.
Eye and Face Protection
Given the potential for splashes and the general requirement for handling liquid chemicals, eye protection is non-negotiable.
-
Mandatory: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4][6][7]. Safety glasses must include side shields to provide protection from splashes from the side.
-
Recommended for High-Splash Risk: For procedures involving larger quantities or a higher risk of splashing, a face shield should be worn in addition to safety goggles[5][7]. A face shield alone does not provide adequate eye protection.
Skin and Body Protection
Preventing skin contact is a primary objective.
-
Laboratory Coat: A clean, buttoned lab coat must be worn to protect street clothes and skin from contamination.
-
Gloves: Chemical-resistant gloves are essential.
-
Material: Nitrile gloves are a common and appropriate choice for incidental contact with many alcohols and should be used[8]. Always inspect gloves for any signs of degradation or punctures before use[5].
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[5]. Wash and dry hands immediately after removing gloves.
-
Respiratory Protection
Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is not typically required[6]. However, if a risk assessment determines that there is a potential for inhaling dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator should be used[4][9]. The selection of the appropriate respirator cartridge (e.g., for organic vapors) should be based on the concentration and amount of the substance at the specific workplace.
Data Presentation: PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing (Solid) | Safety glasses with side shields | Nitrile gloves | Not required inside a fume hood | Lab coat |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Not required inside a fume hood | Lab coat |
| Running Reactions | Chemical splash goggles | Nitrile gloves | Not required inside a fume hood | Lab coat |
| Large-Scale Transfers (>1L) | Goggles and Face Shield | Nitrile gloves | Assess need based on ventilation | Lab coat |
| Spill Cleanup | Chemical splash goggles | Nitrile gloves | Required if ventilation is poor | Lab coat |
Experimental Protocols: Step-by-Step PPE Workflow
Donning PPE Sequence
-
Lab Coat: Put on a properly fitting lab coat and fasten all buttons.
-
Eye Protection: Don safety glasses or goggles.
-
Gloves: Put on the correct size of nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Doffing PPE Sequence (to prevent cross-contamination)
-
Gloves: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin). Dispose of them in the designated waste container.
-
Lab Coat: Remove the lab coat by folding it inward on itself to contain any contamination. Hang it in the designated area or dispose of it if it is a single-use coat.
-
Eye Protection: Remove eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Mandatory Visualization: PPE Selection Workflow
Sources
- 1. 1-Ethyl-1-cyclododecanol | C14H28O | CID 4329920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. worksafegear.com.au [worksafegear.com.au]
- 8. zhongdachemical.com [zhongdachemical.com]
- 9. rbnainfo.com [rbnainfo.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
